Leupeptin
描述
Structure
2D Structure
属性
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N6O4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23)/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBQQVLCIARPGH-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020776 | |
| Record name | Leupeptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55123-66-5, 24365-47-7, 103476-89-7 | |
| Record name | Leupeptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55123-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leupeptin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055123665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leupeptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16961 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Leupeptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Leucinamide, N-acetyl-L-leucyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-, sulfate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Leupeptin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEUPEPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J97339NR3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Leupeptin: An In-depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of Leupeptin, a naturally occurring protease inhibitor widely utilized in biomedical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, inhibitory kinetics, and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its functional pathways.
Executive Summary
This compound, a tripeptide with the structure N-acetyl-L-leucyl-L-leucyl-L-argininal, is a potent, reversible, and competitive inhibitor of a broad spectrum of proteases. Primarily targeting serine and cysteine proteases, this compound's mechanism of action is centered around the covalent interaction of its C-terminal aldehyde group with the active site of these enzymes. This interaction mimics the transition state of peptide bond hydrolysis, effectively blocking the catalytic activity of the protease. Its utility in preventing proteolytic degradation makes it an indispensable tool in studies involving protein isolation and analysis. Furthermore, its ability to modulate specific cellular pathways, including autophagy and neuroprotection, underscores its importance as a research tool and a potential lead for therapeutic development.
Core Mechanism of Action
This compound, produced by various species of actinomycetes, functions as a transition-state analog inhibitor. The key to its inhibitory activity lies in its C-terminal argininal residue. The aldehyde group of this residue forms a covalent hemiacetal adduct with the hydroxyl group of the active site serine in serine proteases, or the sulfhydryl group of the active site cysteine in cysteine proteases. This stable covalent bond mimics the tetrahedral intermediate formed during peptide bond cleavage, thus inhibiting the enzyme. This inhibition is reversible and competitive, meaning it can be overcome by a high concentration of the substrate.
This compound exhibits broad specificity, inhibiting a range of proteases including trypsin, plasmin, calpain, and cathepsins B, H, and L. However, it does not inhibit all proteases; for instance, it is ineffective against α-chymotrypsin, pepsin, and thrombin.
Quantitative Data on this compound's Inhibitory Activity
The potency of this compound's inhibitory action is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values vary depending on the target protease and the experimental conditions.
| Protease Target | Organism/Source | Ki Value | IC50/EC50 Value |
| Trypsin | Bovine | 3.5 nM, 35 nM | - |
| Plasmin | Human | 3.4 nM, 3.4 µM | - |
| Cathepsin B | Bovine Spleen | 4.1 nM, 6 nM | - |
| Calpain | Recombinant Human | 72 nM | - |
| Calpain | Porcine Erythrocyte | - | 0.211 µM |
| Calpain | Porcine Kidney | - | 1.8 µM |
| Calpain | Human Platelet | - | 0.938 µM |
| Kallikrein | Porcine | 19 µM | - |
| Matriptase (catalytic domain) | Recombinant Human | 1.9 µM | - |
| Matriptase 2 (recombinant) | Recombinant Human | 2.4 µM | - |
| Matriptase 2 (purified catalytic domain) | Recombinant Human | 4.1 µM | - |
| SARS-CoV-2 Mpro | - | - | 127.2 µM |
| Human Coronavirus 229E | - | - | ~0.8 µM (in cell culture), ~1 µM |
| SARS-CoV-2 (in Vero cells) | - | - | 42.34 µM |
Key Experimental Protocols
Determination of this compound's Inhibition Constant (Ki) for Trypsin
This protocol outlines a spectrophotometric method to determine the Ki of this compound for bovine trypsin using the substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE), which upon hydrolysis by trypsin, leads to an increase in absorbance at 253 nm.
Materials:
-
Bovine Trypsin
-
This compound
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Sodium Phosphate Buffer (67 mM, pH 7.6)
-
1 mM Hydrochloric Acid
-
Spectrophotometer with UV capabilities and temperature control (25°C)
-
Cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of bovine trypsin in 1 mM HCl.
-
Prepare a stock solution of this compound in ultrapure water.
-
Prepare a working solution of BAEE in the sodium phosphate buffer.
-
-
Enzyme Assay:
-
Set up a series of reactions in cuvettes, each containing the sodium phosphate buffer and a fixed concentration of BAEE.
-
Add varying concentrations of this compound to the experimental cuvettes. Include a control with no this compound.
-
Equilibrate the cuvettes at 25°C.
-
Initiate the reaction by adding a fixed concentration of trypsin to each cuvette.
-
Immediately measure the change in absorbance at 253 nm over time (e.g., every 15 seconds for 5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the absorbance vs. time plot.
-
Determine the Michaelis-Menten constant (Km) for trypsin with BAEE in the absence of this compound by measuring V₀ at various substrate concentrations.
-
Plot 1/V₀ versus this compound concentration (Dixon plot) or use non-linear regression analysis to fit the data to the appropriate inhibition model (competitive inhibition) to calculate the Ki value.
-
Autophagy Flux Assay Using Western Blot
This protocol describes how to measure autophagic flux in cultured cells by monitoring the accumulation of LC3-II in the presence and absence of this compound.
Materials:
-
Cultured cells (e.g., HeLa, MEFs)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with a protease inhibitor cocktail (including this compound for the control group)
-
This compound stock solution
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat one set of cells with a known concentration of this compound (e.g., 20 µM) for a specific time (e.g., 4 hours). This will inhibit the degradation of LC3-II within the lysosomes.
-
Maintain a parallel set of untreated control cells.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against LC3, followed by the HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Detect the chemiluminescent signal.
-
Quantify the band intensities for LC3-I and LC3-II.
-
Autophagic flux is determined by the difference in the amount of LC3-II between the this compound-treated and untreated samples. An accumulation of LC3-II in the presence of this compound indicates active autophagic flux.
-
Visualizing this compound's Mechanism and Impact
Signaling Pathways
Experimental Workflows
Conclusion
This compound remains a cornerstone in protease inhibition research due to its well-characterized mechanism of action and broad applicability. Its ability to reversibly and competitively inhibit a wide array of serine and cysteine proteases makes it an invaluable tool for preserving protein integrity during experimental procedures. Furthermore, its specific effects on cellular pathways, such as autophagy and calpain-mediated neurodegeneration, provide researchers with a powerful means to investigate these complex biological processes. This guide serves as a foundational resource for the effective application and understanding of this compound in a research setting.
Leupeptin as a Reversible Protease Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leupeptin, a natural acetylated tripeptide aldehyde, is a potent and widely utilized reversible inhibitor of a broad spectrum of serine and cysteine proteases. Its mechanism of action involves the formation of a covalent but reversible hemiacetal linkage with the active site serine or cysteine residue of the target protease, effectively acting as a transition-state analog. This technical guide provides an in-depth overview of this compound's inhibitory properties, including its binding kinetics, target specificity, and its application in various research contexts. Detailed experimental protocols for assessing its inhibitory activity and diagrams illustrating its mechanism and role in cellular pathways are also presented to facilitate its effective use in laboratory settings.
Introduction
This compound, with the chemical structure N-acetyl-L-leucyl-L-leucyl-L-argininal, is an organic compound produced by various species of actinomycetes.[1] It is distinguished by its C-terminal aldehyde group, which is crucial for its inhibitory activity.[2] this compound is classified as a reversible, competitive, and tight-binding inhibitor.[1][3][4] Its ability to form a covalent adduct with the active site of target enzymes underlies its potent inhibitory capacity.[5][6] This guide will delve into the technical details of this compound as a protease inhibitor, providing quantitative data, experimental methodologies, and visual representations of its function.
Mechanism of Action
This compound functions as a transition-state inhibitor. The aldehyde group of this compound is electrophilic and readily attacked by the nucleophilic hydroxyl group of the active site serine (in serine proteases) or the thiol group of the active site cysteine (in cysteine proteases).[5][7] This reaction results in the formation of a stable, covalent hemiacetal or thiohemiacetal, respectively.[5][6][7] This covalent complex mimics the tetrahedral intermediate formed during peptide bond hydrolysis, thus blocking the enzyme's catalytic activity.[7] Although a covalent bond is formed, the reaction is reversible, allowing for the dissociation of this compound and the restoration of enzyme activity, which can be facilitated by an excess of substrate.[1][7]
Quantitative Data: Inhibitory Potency
This compound exhibits a wide range of inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) depending on the target protease. The following tables summarize key quantitative data for this compound's activity against various proteases.
Table 1: Inhibition Constants (Ki) of this compound for Various Proteases
| Protease | Organism/Source | Ki Value | Reference(s) |
| Trypsin | Bovine | 0.13 nM, 3.5 nM, 35 nM | [1][3] |
| Cathepsin B | Bovine Spleen | 6 nM | [8] |
| Cathepsin B | Recombinant Human | 7 nM | [3] |
| Calpain | Recombinant Human | 72 nM | [3] |
| Calpain | - | 10 nM | [8] |
| Plasmin | Human | 3.4 µM | [1][8] |
| Kallikrein | Porcine | 19 µM | [8] |
| Matriptase | Human Recombinant | 1.9 µM | [8] |
| Matriptase 2 | Human Recombinant | 2.4 µM | [8] |
Table 2: 50% Inhibitory Concentration (IC50) of this compound
| Target | System | IC50 Value | Reference(s) |
| Human Coronavirus 229E Replication | MRC-C Cells | ~0.8 µM | [3] |
| SARS-CoV-2 Mpro | In vitro | 127.2 µM | [9] |
| SARS-CoV-2 Replication | Vero Cells | 42.34 µM | [9] |
Target Specificity
This compound is known for its broad-spectrum inhibition of serine and cysteine proteases. However, it does not inhibit all proteases, and its specificity is a key consideration for its experimental use.
Table 3: Proteases Inhibited and Not Inhibited by this compound
| Inhibited Proteases | Proteases Not Inhibited | Reference(s) |
| Trypsin | α-Chymotrypsin | [1][10] |
| Plasmin | Thrombin | [1][10] |
| Papain | Pepsin | [11] |
| Cathepsin B, H, L | Cathepsin A, D | [11][12] |
| Calpain | Elastase | [8][11] |
| Kallikrein | Renin | [8][11] |
| Proteinase K | Thermolysin | [13][14] |
| Endoproteinase Lys-C | - | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Preparation of this compound Stock Solution
A common stock solution for this compound is 10 mM.
-
Materials: this compound hemisulfate (MW: 475.6 g/mol ), DMSO or sterile water.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 10 mg of this compound hemisulfate in 2.1 ml of DMSO or water.
-
For a 1000X stock, dissolve 50 mg in 10.5 ml of water to get a 10 mM solution.[15]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C. The solution is stable for at least one month at -20°C in water and up to 3 months in DMSO.[1]
-
General Protease Inhibition Assay Workflow
This workflow outlines the general steps to determine the inhibitory effect of this compound on a target protease.
Detailed Protocol: Trypsin Inhibition Assay (Colorimetric)
This protocol is adapted from a standard method using a colorimetric substrate.[6][16]
-
Materials:
-
Trypsin solution (e.g., 0.5 mg/ml in 1 mM HCl)
-
This compound stock solution (e.g., 10 mM) and serial dilutions
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2
-
96-well microplate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 405-410 nm
-
-
Procedure:
-
Preparation: Prepare fresh working solutions of trypsin, this compound dilutions, and L-BAPNA in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Test wells: A fixed volume of trypsin solution and varying concentrations of this compound.
-
Control well (uninhibited): The same volume of trypsin solution and buffer instead of this compound.
-
Blank well: Buffer only.
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow this compound to bind to trypsin.
-
Reaction Initiation: Add a fixed volume of the L-BAPNA substrate solution to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 405-410 nm over time. The rate of increase in absorbance is proportional to the trypsin activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each this compound concentration.
-
Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC50 value.
-
For Ki determination, perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[3][17]
-
-
Detailed Protocol: Cathepsin B Inhibition Assay (Fluorometric)
This protocol is based on a common fluorometric assay for cathepsin B activity.[14]
-
Materials:
-
Recombinant human Cathepsin B
-
This compound stock solution and serial dilutions
-
Substrate: Z-Arg-Arg-7-amido-4-methylcoumarin (Z-RR-AMC)
-
Activation Buffer: e.g., 25 mM MES, 5 mM DTT, pH 5.0
-
Assay Buffer: e.g., 25 mM MES, pH 5.0
-
96-well black microplate (for fluorescence)
-
Fluorometer (plate reader) with excitation at ~380 nm and emission at ~460 nm
-
-
Procedure:
-
Enzyme Activation: Dilute Cathepsin B in the activation buffer and incubate at room temperature for 15 minutes to ensure the active site cysteine is reduced.
-
Reaction Setup: In a 96-well black plate, add the following:
-
Test wells: A fixed amount of activated Cathepsin B and varying concentrations of this compound.
-
Control well (uninhibited): The same amount of activated Cathepsin B and buffer instead of this compound.
-
Blank well: Buffer only.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add the Z-RR-AMC substrate solution to all wells.
-
Measurement: Immediately measure the increase in fluorescence over time in a kinetic mode. The rate of fluorescence increase corresponds to Cathepsin B activity.
-
Data Analysis: Similar to the trypsin assay, calculate initial velocities and plot the data to determine IC50 or Ki values.
-
This compound in Signaling Pathways
This compound is a valuable tool for dissecting signaling pathways where proteases play a critical role. Its ability to inhibit specific proteases can help elucidate their function in complex cellular processes.
Inhibition of Calpain-Mediated Apoptosis
Calpains are calcium-activated cysteine proteases involved in various cellular processes, including apoptosis. Overactivation of calpains can lead to the degradation of key cellular proteins and contribute to cell death.[4][18] this compound can be used to inhibit calpain activity and study its role in apoptotic pathways.
By inhibiting calpain, this compound has been shown to protect against motoneuron death and improve muscle function in models of neurodegeneration.[19] It also has demonstrated protective effects against hearing loss by preventing calpain-mediated damage to hair cells in the cochlea.[10]
Conclusion
This compound is a versatile and potent reversible inhibitor of serine and cysteine proteases. Its well-characterized mechanism of action and broad target profile make it an indispensable tool in protease research, drug discovery, and the elucidation of complex biological pathways. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary information for the effective and accurate application of this compound in their studies. Careful consideration of its target specificity and the use of appropriate experimental controls will ensure the generation of reliable and reproducible results.
References
- 1. Assay of plasma this compound using the reversible binding of this compound to bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 6. abcam.com [abcam.com]
- 7. Leptin Suppresses Glutamate-Induced Apoptosis Through Regulation of ERK1/2 Signaling Pathways in Rat Primary Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis induction resulting from proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Culture-Based Method for Determining the Production of Secreted Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leptin promotes proliferation and inhibits apoptosis of prostate cancer cells by regulating ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. goldbio.com [goldbio.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 17. Khan Academy [khanacademy.org]
- 18. The Role of Calcium Activated Protease Calpain in Experimental Retinal Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of calpains, by treatment with this compound, improves motoneuron survival and muscle function in models of motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Leupeptin: A Potent Protease Inhibitor
Leupeptin, with the chemical structure N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring tripeptide aldehyde produced by various species of actinomycetes.[1][2] It is a widely utilized reversible and competitive inhibitor of a broad spectrum of proteases, playing a crucial role in protecting proteins from degradation during isolation and experimental studies.[3][4][5] This technical guide provides a comprehensive overview of the proteases inhibited by this compound, its mechanism of action, quantitative inhibition data, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions as a potent inhibitor by targeting the active sites of specific protease classes. Its inhibitory activity stems from the aldehyde group at the C-terminus of its argininal residue.[6] This aldehyde group forms a covalent hemiacetal adduct with the hydroxyl group of the catalytic serine residue in the active site of serine proteases.[4] In the case of cysteine proteases, a similar covalent bond is formed between the aldehyde carbon of this compound and the sulfur atom of the nucleophilic cysteine residue in the enzyme's active site.[7] This formation of a stable, yet reversible, complex effectively blocks the substrate-binding site and prevents the protease from carrying out its catalytic function. This compound is considered a competitive transition-state inhibitor.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Making and Breaking this compound Protease Inhibitors in Pathogenic Gammaproteobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cephamls.com [cephamls.com]
- 6. Inhibition properties of free and conjugated this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Microbial Metabolite this compound in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]
Leupeptin's Role in Preventing Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leupeptin, a naturally occurring tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal) produced by actinomycetes, is a potent, reversible, and competitive inhibitor of a broad spectrum of proteases.[1][2][3] Its ability to specifically target serine, cysteine, and threonine proteases has made it an invaluable tool in cellular and molecular biology, particularly for studying protein degradation pathways and for preserving protein integrity during isolation and analysis.[1][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory profile, and its application in research, with a focus on quantitative data and detailed experimental protocols.
Mechanism of Action
This compound functions as a competitive transition state inhibitor.[1] The aldehyde group at the C-terminus of the peptide is crucial for its inhibitory activity.[3] This aldehyde group forms a covalent hemiacetal adduct with the hydroxyl group of the active site serine or the sulfhydryl group of the active site cysteine in the target protease, effectively blocking the enzyme's catalytic activity.[4] This inhibition is reversible and can be overcome by an excess of the substrate.[1]
Quantitative Inhibitory Profile of this compound
The efficacy of this compound as a protease inhibitor is demonstrated by its low inhibition constants (Ki) and 50% inhibitory concentrations (IC50) against a variety of proteases. The following tables summarize the quantitative data for this compound's inhibitory activity.
| Target Protease | Protease Class | Organism/System | Ki Value |
| Trypsin | Serine Protease | Bovine | 3.5 nM[1], 35 nM[5], 0.13 nM[6] |
| Plasmin | Serine Protease | Human | 3.4 nM[1], 3.4 µM[5][7] |
| Kallikrein | Serine Protease | Porcine | 19 µM[5] |
| Cathepsin B | Cysteine Protease | Bovine Spleen | 4.1 nM[1], 6 nM[5], 7 nM[6] |
| Calpain | Cysteine Protease | Recombinant Human | 10 nM[5], 72 nM[6] |
| Matriptase | Serine Protease | Human Recombinant (HEK293) | 1.9 µM[5] |
| Matriptase 2 | Serine Protease | Human Recombinant (HEK293) | 2.4 µM (conditioned medium), 4.1 µM (purified catalytic domain)[5] |
| Application | System | IC50 / EC50 Value |
| SARS-CoV-2 Mpro Inhibition | In vitro | 127.2 µM (IC50)[2][8] |
| SARS-CoV-2 Replication Inhibition | Vero Cells | 42.34 µM (EC50)[2][8] |
| Human Coronavirus 229E Replication Inhibition | MRC-C Cells | ~0.8 µM (IC50)[6][7], ~1 µM (IC50)[2][8] |
Experimental Protocols
General Protocol for Protease Inhibition in Cell Lysates
This protocol describes the use of this compound to prevent protein degradation during cell lysis and protein extraction.
Materials:
-
This compound stock solution (10 mM in sterile water or DMSO).[9]
-
Lysis buffer (e.g., RIPA buffer, Tris-HCl buffer with detergents).
-
Cultured cells or tissue sample.
-
Protease assay kit or substrate for the protease of interest.
-
Spectrophotometer or fluorometer.
Procedure:
-
Prepare a fresh working solution of this compound by diluting the stock solution in lysis buffer to a final concentration of 1-10 µM (0.5-5 µg/ml).[1]
-
Place cultured cells or tissue sample on ice and wash with ice-cold phosphate-buffered saline (PBS).
-
Aspirate PBS and add the chilled lysis buffer containing this compound.
-
Scrape the cells or homogenize the tissue on ice.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Proceed with downstream applications such as Western blotting, immunoprecipitation, or enzyme activity assays.
Protocol for Studying Autophagy Inhibition in Cultured Cells
This protocol outlines the use of this compound to block the degradation of autophagic vesicles, leading to their accumulation, which can be monitored by observing the levels of autophagy markers like LC3-II.[10]
Materials:
-
This compound stock solution (10 mM in sterile water or DMSO).[9]
-
Cell culture medium.
-
Bafilomycin A1 (optional, as a positive control for lysosomal inhibition).
-
Antibodies against LC3 and p62.
-
Western blotting reagents and equipment.
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with this compound at a final concentration of 20-100 µM for a specified duration (e.g., 24 hours).[10] A vehicle-treated control group should be included.
-
(Optional) Treat a separate group of cells with Bafilomycin A1 (e.g., 50 nM for 4 hours) as a positive control for the blockade of lysosomal degradation.[10]
-
After the treatment period, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Perform Western blot analysis to detect the levels of LC3-I, LC3-II, and p62. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.[10]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition properties of free and conjugated this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. 5-formyl-ctp.com [5-formyl-ctp.com]
- 7. apexbt.com [apexbt.com]
- 8. Mechanism of Microbial Metabolite this compound in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Hemisulfate | Cell Signaling Technology [cellsignal.com]
- 10. Lysosomal Proteolysis Inhibition Selectively Disrupts Axonal Transport of Degradative Organelles and Causes an Alzheimer's-Like Axonal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of protease inhibitors and decreased temperature on the degradation of different classes of proteins in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Leupeptin Hemisulfate: A Technical Guide for Researchers
Leupeptin hemisulfate is a naturally derived microbial protease inhibitor that plays a crucial role in preventing protein degradation in a variety of research applications. As a reversible, competitive inhibitor of both serine and cysteine proteases, it is an indispensable tool in cell biology, biochemistry, and drug development. This guide provides an in-depth overview of its molecular characteristics, mechanism of action, and practical applications for laboratory professionals.
Molecular and Chemical Properties
This compound hemisulfate is the sulfate salt of this compound, a modified tripeptide with the sequence N-acetyl-L-leucyl-L-leucyl-L-argininal. The presence of the aldehyde group on the C-terminal argininal residue is key to its inhibitory activity. The molecular weight can vary based on the exact salt form. The commonly used this compound hemisulfate has a molecular weight of approximately 475.59 g/mol , corresponding to the formula C₂₀H₃₈N₆O₄ • 0.5 H₂SO₄[1][2][3][4][5][6]. An anhydrous form also exists, which consists of two this compound molecules per sulfate, with a molecular weight of 951.2 g/mol [7][8].
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₈N₆O₄ • 0.5 H₂SO₄ | [2][4][5][6] |
| Molecular Weight | 475.59 g/mol | [1][2][3][4][5] |
| Appearance | White to off-white powder | [1] |
| CAS Number | 103476-89-7 | [2][4][5][8] |
Mechanism of Inhibition and Target Specificity
This compound functions as a reversible, competitive inhibitor by targeting the active site of serine and cysteine proteases. The aldehyde group of the C-terminal argininal residue forms a covalent hemiacetal adduct with the active site serine or cysteine residue of the target protease, thereby blocking its catalytic activity.
This compound exhibits a broad-spectrum inhibitory activity against several key proteases. However, it does not inhibit all proteases, making it a valuable tool for dissecting specific proteolytic pathways. It has been shown to have no effect on chymotrypsin, elastase, renin, or pepsin[2][9].
| Target Protease | Inhibition Constant (Ki) | Reference |
| Cathepsin B | 6 nM | [9] |
| Calpain | 10 nM | [9] |
| Trypsin | 35 nM | [9][10] |
| Plasmin | 3.4 µM | [9][10] |
| Kallikrein | 19 µM | [9] |
| Matriptase | 1.9 µM | [9] |
| Matriptase 2 | 2.4 - 4.1 µM | [9] |
Experimental Protocols
Due to its efficacy and broad-spectrum activity, this compound hemisulfate is a common component of protease inhibitor cocktails used during protein extraction and purification.
Stock Solution Preparation
-
Solubility: this compound hemisulfate is soluble in water (up to 10 mg/mL) and DMSO (up to 95 mg/mL)[4][9].
-
10 mM Stock Solution in DMSO: To prepare a 10 mM stock solution, reconstitute 5 mg of this compound hemisulfate powder in 1.05 mL of DMSO[3].
-
1000X Stock Solution (10 mM): Dissolve 10 mg of this compound hemisulfate in 2.1 mL of DMSO or water to create a 10 mM stock solution, which can be used as a 1000X concentrate[6].
-
Storage: Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles[2][6].
Working Concentration
The effective working concentration of this compound hemisulfate can vary depending on the specific application and cell or tissue type. A typical concentration range is between 10 to 100 µM[2]. For general use in cell lysis buffers, a concentration of 1 µM (approximately 0.5 µg/mL) is often sufficient[11].
Signaling Pathways and Applications
This compound's ability to inhibit specific proteases makes it a valuable tool for studying various cellular signaling pathways.
Inhibition of Calpain-Mediated Apoptosis
Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, including apoptosis. In models of neurodegeneration and nerve injury, overactivation of calpain can lead to cell death. This compound hemisulfate can be used to mitigate this by inhibiting calpain, thus preventing the downstream cleavage of apoptotic substrates and promoting cell survival[2][3].
Inhibition of Calpain-Mediated Apoptosis by this compound.
Modulation of Autophagy
Autophagy is a cellular process responsible for the degradation of cellular components via lysosomes. This compound can inhibit lysosomal cysteine proteases, such as cathepsins, which are essential for the degradation of autolysosomal contents. This leads to the accumulation of autolysosomes, a phenomenon that can be leveraged to study autophagic flux[3].
This compound's Role in the Inhibition of Autophagic Degradation.
Antiviral Research
This compound has also been investigated for its antiviral properties. Certain viruses, including some coronaviruses, rely on host cell proteases for their replication and entry into cells. For instance, this compound has been shown to inhibit the replication of human coronavirus 229E by targeting trypsin-dependent processes[10]. More recently, it has been identified as an inhibitor of cathepsin L, a protease involved in the activation of the SARS-CoV-2 spike protein, thereby blocking viral infection in cell culture models[3].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. goldbio.com [goldbio.com]
- 3. This compound Hemisulfate | Cell Signaling Technology [cellsignal.com]
- 4. This compound hemisulfate | Additional Synthetic Protease Inhibitors: R&D Systems [rndsystems.com]
- 5. scbt.com [scbt.com]
- 6. ubpbio.com [ubpbio.com]
- 7. This compound hemisulfate anhydrous | C40H78N12O12S | CID 2733491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound hemisulfate Datasheet DC Chemicals [dcchemicals.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
Leupeptin's Inhibitory Mechanism on Trypsin and Cathepsin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory effects of leupeptin on two key proteases: the serine protease trypsin and the cysteine protease cathepsin B. This compound, a naturally occurring acetylated tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal), is a potent reversible inhibitor of a broad spectrum of serine and cysteine proteases. Its mechanism of action involves the formation of a stable hemiacetal adduct between its C-terminal aldehyde group and the active site serine or cysteine residue of the target protease, effectively blocking substrate access and catalytic activity.[1][2]
Inhibitory Constant (Ki) of this compound
The inhibitory constant (Ki) is a critical parameter for quantifying the potency of an inhibitor. It represents the dissociation constant of the enzyme-inhibitor complex; a lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus, more potent inhibition. The reported Ki values for this compound against trypsin and cathepsin B can vary based on experimental conditions such as pH, temperature, and the specific substrate used.
Quantitative Data Summary
The following table summarizes the reported inhibitory constants (Ki) of this compound for trypsin and cathepsin B from various sources.
| Enzyme | Class | Organism | Reported Ki (nM) |
| Trypsin | Serine Protease | Bovine | 3.5[3], 35 |
| Cathepsin B | Cysteine Protease | Human, Rabbit, Bovine Spleen | 4.1[3], ~5[4], 6 |
Experimental Protocols for Ki Determination
The determination of the inhibitory constant (Ki) is crucial for characterizing the interaction between an inhibitor and its target enzyme. Below are detailed methodologies for determining the Ki of this compound for trypsin and cathepsin B.
Determination of this compound Ki for Trypsin
The Ki of this compound for trypsin can be determined using a competitive inhibition assay with a chromogenic substrate such as Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).[5][6][7]
Materials:
-
Trypsin (e.g., bovine pancreatic trypsin)
-
This compound
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl2 (e.g., 20 mM)
-
Spectrophotometer capable of reading absorbance at 410 nm
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of trypsin and this compound in an appropriate buffer (e.g., 1 mM HCl for trypsin to maintain stability, and water or buffer for this compound).
-
Assay Setup: In a 96-well plate or cuvettes, set up reactions containing a fixed concentration of trypsin and varying concentrations of this compound. Include a control reaction with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixtures at the desired temperature (e.g., 25°C or 37°C) for a specific period to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: Initiate the reaction by adding the BAPNA substrate. The final concentration of BAPNA should be varied to determine the Michaelis-Menten constant (Km).
-
Kinetic Measurement: Monitor the rate of p-nitroaniline production by measuring the increase in absorbance at 410 nm over time.
-
Data Analysis:
-
Calculate the initial reaction velocities (v) for each this compound concentration.
-
Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Dixon plot (1/v vs. [I]) to determine the type of inhibition and the Ki value. For a competitive inhibitor, the Ki can be calculated from the equation: Ki = [I] / ((slope with inhibitor / slope without inhibitor) - 1)
-
Determination of this compound Ki for Cathepsin B
This compound is a slow, tight-binding inhibitor of cathepsin B.[4] Therefore, the determination of its Ki requires analysis of both pre-steady-state and steady-state kinetics. A fluorogenic substrate such as Z-Arg-Arg-AMC is commonly used.[8][9][10][11]
Materials:
-
Cathepsin B (e.g., human or rabbit liver)
-
This compound
-
Z-Arg-Arg-AMC (Nα-CBZ-L-arginyl-L-arginine 7-amido-4-methylcoumarin hydrochloride)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 6.0, containing EDTA and a reducing agent like DTT)
-
Fluorometer (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Enzyme Activation: Cathepsin B requires a reducing agent for full activity. Pre-incubate the enzyme in the assay buffer containing DTT.
-
Assay Setup:
-
Steady-State Kinetics: Similar to the trypsin assay, set up reactions with a fixed concentration of cathepsin B and varying concentrations of this compound and substrate.
-
Pre-Steady-State Kinetics: To observe the initial "burst" phase of the reaction before the steady state is reached, rapid mixing techniques (e.g., stopped-flow apparatus) are often necessary.[2][12][13][14] In this setup, the enzyme and inhibitor are rapidly mixed with the substrate, and the fluorescence is monitored over a very short time scale (milliseconds to seconds).
-
-
Reaction Monitoring: Record the fluorescence increase over time as the AMC is released from the substrate.
-
Data Analysis:
-
The progress curves (fluorescence vs. time) for slow, tight-binding inhibition will show a biphasic nature: an initial burst followed by a slower steady-state rate.
-
The data can be fitted to the equation for slow-binding inhibition to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The Ki is then calculated as the ratio of koff to kon (Ki = koff / kon).[4]
-
Signaling Pathways Modulated by this compound Inhibition
By inhibiting trypsin and cathepsin B, this compound can modulate various cellular signaling pathways.
Trypsin and Protease-Activated Receptor 2 (PAR2) Signaling
Trypsin is a key activator of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in inflammation, pain, and cell proliferation.[15][16][17] this compound's inhibition of trypsin can therefore block the initiation of this signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Steady-state, Pre-steady-state, and Single-turnover Kinetic Measurement for DNA Glycosylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 9. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pre-Steady-State Kinetics-Creative Enzymes [creative-enzymes.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. Pre-Steady State Kinetics [unacademy.com]
- 15. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 17. Role of trypsin and protease-activated receptor-2 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Recommended working concentration of Leupeptin for western blot.
Effective Protein Protection: Recommended Working Concentration of Leupeptin for Western Blotting
This compound, an acetylated tripeptide, effectively inhibits a range of proteases including trypsin, plasmin, papain, kallikrein, and cathepsin B.[2][3][4][5] Its inclusion in lysis buffers is a standard practice to ensure the preservation of proteins for downstream analysis.
Quantitative Data Summary
The recommended working concentration of this compound can vary slightly depending on the specific cell type and the abundance of endogenous proteases. However, a general consensus exists across various suppliers and established protocols. The following table summarizes the key quantitative data for the use of this compound in Western Blotting.
| Parameter | Recommended Range/Value | Notes | Source(s) |
| Final Working Concentration | 1 - 100 µM | A typical and effective range for most applications.[3][4][6][7][8][9] | [3][4][6][7][8][9] |
| 0.5 - 10 µg/mL | Equivalent concentration range in mass per volume.[10] | [10] | |
| Stock Solution Concentration | 1 - 10 mM | Commonly prepared at 100x or 1000x the final working concentration.[2][4][8][11] | [2][4][8][11] |
| Stock Solution Solvent | Water, DMSO, or Ethanol | This compound is soluble in water, DMSO, and ethanol.[2][4][6] | [2][4][6] |
| Dilution Factor from Stock | 1:100 to 1:1000 | Dependent on the stock solution concentration. For a 10 mM stock, a 1:100 dilution yields 100 µM, and a 1:1000 dilution yields 10 µM.[4][6][11] | [4][6][11] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution (1000x)
This protocol describes the preparation of a 10 mM stock solution of this compound Hemisulfate (Molecular Weight: ~475.6 g/mol ).
Materials:
-
This compound Hemisulfate powder
-
Sterile, nuclease-free water, DMSO, or absolute ethanol
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Weigh out 5 mg of this compound Hemisulfate.
-
Dissolve the powder in 1.05 mL of sterile water, DMSO, or ethanol to achieve a final concentration of 10 mM.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for at least one month when stored at -20°C.[6][9][10]
Preparation of Lysis Buffer with Protease Inhibitor Cocktail
This protocol provides a general guideline for the addition of this compound and other protease inhibitors to a standard lysis buffer (e.g., RIPA or NP-40 buffer).
Materials:
-
Lysis buffer of choice
-
10 mM this compound stock solution
-
Other protease inhibitor stock solutions (e.g., Aprotinin, Pepstatin A, PMSF or AEBSF)
-
Ice
Procedure:
-
Keep the lysis buffer on ice at all times.
-
Immediately before use, add the protease inhibitors to the required volume of lysis buffer.
-
To achieve a final this compound concentration of 10 µM, add 1 µL of the 10 mM stock solution for every 1 mL of lysis buffer.
-
For a broader spectrum of protease inhibition, it is highly recommended to use a cocktail of inhibitors.[1][12] A common cocktail includes:
-
This compound: Final concentration of 10 µM.
-
Aprotinin: Final concentration of 1-2 µg/mL.
-
Pepstatin A: Final concentration of 1 µM.
-
PMSF or AEBSF: Final concentration of 1 mM or 200 µM, respectively.[13]
-
-
Mix the lysis buffer with the inhibitors gently by inverting the tube. The prepared lysis buffer is now ready for cell or tissue homogenization.
Visualizing the Workflow: this compound's Role in Western Blotting
The following diagram illustrates the key stages of a typical Western Blotting experiment, highlighting the critical step where this compound is incorporated to ensure protein integrity.
Caption: Western Blot workflow highlighting the addition of this compound during cell lysis.
Conclusion
The appropriate use of this compound is a critical factor in the success of Western Blotting experiments. By adhering to the recommended working concentrations and incorporating it into a comprehensive protease inhibitor cocktail, researchers can effectively prevent the degradation of their target proteins, leading to more reliable and reproducible data. The provided protocols and workflow diagram serve as a valuable resource for scientists aiming to optimize their Western Blotting procedures.
References
- 1. biocompare.com [biocompare.com]
- 2. This compound Hemisulfate | Cell Signaling Technology [cellsignal.com]
- 3. goldbio.com [goldbio.com]
- 4. ubpbio.com [ubpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. zellbio.eu [zellbio.eu]
- 7. ubpbio.com [ubpbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ulab360.com [ulab360.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Protease Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 13. goldbio.com [goldbio.com]
Application Notes: The Role of Leupeptin in Protease Inhibition for Cell Lysis
Introduction
When cells are lysed to study their protein content, the disruption of cellular compartments releases a host of endogenous proteases.[1][2][3] These enzymes, if left unchecked, can rapidly degrade proteins of interest, compromising experimental results for applications like Western blotting, immunoprecipitation, and enzyme assays.[1][4] To counteract this, researchers employ protease inhibitor cocktails, which are mixtures of compounds designed to neutralize a broad range of proteases.[4][5][6] Leupeptin, a naturally occurring tripeptide aldehyde, is a crucial component of many such cocktails.[1][7][8]
This compound: Mechanism of Action
This compound, with the structure N-acetyl-L-leucyl-L-leucyl-L-argininal, is a potent, reversible, and competitive inhibitor of a variety of serine and cysteine proteases.[1][9][10] Its inhibitory activity stems from the terminal aldehyde group. This aldehyde group forms a covalent hemiacetal adduct with the hydroxyl group of the active site serine or the sulfhydryl group of the active site cysteine in the target protease, effectively blocking the enzyme's catalytic function.[11]
This compound is known to inhibit proteases such as trypsin, plasmin, calpain, and cathepsins B, H, and L.[9][10] However, it does not significantly inhibit other classes of proteases like aspartic proteases (e.g., pepsin) or metalloproteases, nor does it affect enzymes like chymotrypsin and thrombin.[1][10] This specificity highlights the need for its inclusion in a broader cocktail for comprehensive protein protection.
This compound in a Protease Inhibitor Cocktail
No single inhibitor can deactivate all types of proteases.[5][12] Therefore, this compound is almost always used as part of a multi-component "cocktail."[13][14] A typical broad-spectrum cocktail combines inhibitors with different target specificities to provide comprehensive protection against the four main classes of proteases: serine, cysteine, aspartic, and metalloproteases.
The strong inhibitory effect of this compound on key serine and cysteine proteases makes it an indispensable part of these formulations.[5] It works in concert with other inhibitors like PMSF or AEBSF (for other serine proteases), Pepstatin A (for aspartic proteases), and EDTA (for metalloproteases) to preserve the integrity of the proteome during and after cell lysis.[5][14]
Quantitative Data: Inhibitor Targets and Working Concentrations
The following table summarizes common protease inhibitors, their targets, and typical working concentrations used in lysis buffers.
| Inhibitor | Target Protease Class | Target Examples | Typical Working Concentration | Reversibility |
| This compound | Serine & Cysteine | Trypsin, Plasmin, Calpain, Cathepsins B/H/L[9][10] | 1-10 µM (0.5-5 µg/mL)[1] | Reversible[9][10] |
| AEBSF / Pefabloc SC | Serine | Trypsin, Chymotrypsin, Kallikrein, Thrombin[6] | 0.1-1 mM | Irreversible[5][6] |
| Aprotinin | Serine | Trypsin, Chymotrypsin, Plasmin, Kallikrein[6] | 1-2 µg/mL | Reversible[5] |
| Pepstatin A | Aspartic | Pepsin, Renin, Cathepsin D[5][6] | 1 µM | Reversible[5] |
| E-64 | Cysteine | Papain, Calpain, Cathepsins B/H/L[5][6] | 1-10 µM | Irreversible[5] |
| EDTA | Metalloprotease | Chelates divalent cations required by metalloproteases | 1-5 mM | Reversible[5] |
| Bestatin | Aminopeptidases | Leucine aminopeptidase, Aminopeptidase B[5][6] | 1-10 µM | Reversible[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution (1000X)
Materials:
-
This compound Hemisulfate (Molar Mass: ~475.6 g/mol )
-
Nuclease-free water
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Weigh out 5 mg of this compound Hemisulfate.
-
Dissolve the powder in 1.05 mL of nuclease-free water to achieve a final concentration of 10 mM.[15][16]
-
Vortex gently until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. A 10 mM aqueous stock solution is reported to be stable for one month at -20°C.
Protocol 2: Preparation of a 100X Protease Inhibitor Cocktail
This protocol creates a general-purpose 100X cocktail. For inhibition of metalloproteases, EDTA should be added separately to the final lysis buffer, as it can interfere with certain downstream applications like 2D electrophoresis or immobilized metal affinity chromatography.[2][17]
Materials:
-
This compound (10 mM stock from Protocol 1)
-
AEBSF or PMSF (100 mM stock in isopropanol)
-
Aprotinin (2 mg/mL stock in water)
-
Nuclease-free water or DMSO
-
Sterile microcentrifuge tube
Procedure:
-
In a sterile microcentrifuge tube, combine the stock solutions to the following final concentrations in the 100X cocktail:
-
This compound: 1 mM
-
AEBSF/PMSF: 20 mM
-
Aprotinin: 0.1 mg/mL
-
Pepstatin A: 0.1 mM
-
-
Adjust the final volume with the appropriate solvent (DMSO is common for commercial cocktails, but water can be used if all components are soluble).
-
Mix thoroughly by vortexing.
-
Store the 100X cocktail in aliquots at -20°C.
Protocol 3: General Cell Lysis Protocol for Adherent Mammalian Cells
Materials:
-
Cultured adherent mammalian cells (e.g., in a 10 cm dish)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA buffer)
-
100X Protease Inhibitor Cocktail (from Protocol 2 or commercial)
-
500 mM EDTA stock solution, pH 8.0 (optional)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Place the cell culture dish on ice.
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS. Aspirate the PBS completely after the final wash.
-
Prepare the complete lysis buffer. For every 1 mL of lysis buffer, add 10 µL of the 100X Protease Inhibitor Cocktail.[5][17] If metalloprotease inhibition is desired and compatible with downstream applications, add 10 µL of 0.5 M EDTA for a final concentration of 5 mM.[4][17] This should be done immediately before use, as some inhibitors are unstable in aqueous solutions.[3]
-
Add an appropriate volume of complete, ice-cold lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Use a cell scraper to scrape the cells off the dish into the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (the protein-containing cell lysate) to a new, pre-chilled tube.
-
Proceed immediately with downstream applications or store the lysate in aliquots at -80°C.
Visualizations
Caption: Mechanism of reversible inhibition by this compound.
Caption: Experimental workflow for cell lysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. biocompare.com [biocompare.com]
- 4. goldbio.com [goldbio.com]
- 5. bosterbio.com [bosterbio.com]
- 6. bio-protech.com.tw [bio-protech.com.tw]
- 7. This compound | C20H38N6O4 | CID 72429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Making and Breaking this compound Protease Inhibitors in Pathogenic Gammaproteobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. cephamls.com [cephamls.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. What is the composition of most commercially available protease inhibitor cocktails? | AAT Bioquest [aatbio.com]
- 14. goldbio.com [goldbio.com]
- 15. med.upenn.edu [med.upenn.edu]
- 16. researchgate.net [researchgate.net]
- 17. Protease Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
Application Notes: The Role of Leupeptin in Immunoprecipitation
Introduction
Leupeptin is a naturally occurring modified tripeptide (N-acetyl-L-leucyl-L-leucyl-L-argininal) produced by actinomycetes that acts as a reversible competitive inhibitor of a broad range of serine and cysteine proteases.[1][2] During cell lysis for immunoprecipitation (IP), the release of intracellular proteases from compartments like lysosomes can lead to the degradation of the target protein, compromising experimental results.[2] The inclusion of this compound in the lysis buffer is a critical step to preserve protein integrity and ensure the successful isolation of the protein of interest in its intact form.
Mechanism of Action
This compound's inhibitory activity is attributed to the aldehyde group at its C-terminus, which covalently binds to the catalytic serine or cysteine residues in the active site of target proteases.[1] This reversible covalent modification effectively blocks the proteolytic activity of enzymes such as trypsin, plasmin, papain, kallikrein, and cathepsins B, H, and L.[3][4][5] It is important to note that this compound does not inhibit all proteases; for instance, it shows little to no inhibition against pepsin, cathepsins A and D, and alpha-chymotrypsin.[3]
Application in Immunoprecipitation
In the context of immunoprecipitation, this compound is a key component of the protease inhibitor cocktail added to the lysis buffer just before use.[6][7] Its primary function is to safeguard the target protein from degradation by endogenous proteases upon cell disruption. This ensures that the antibody can recognize and bind to the intact protein, leading to a higher yield and purity of the immunoprecipitated protein. The optimal concentration of this compound should be determined experimentally, but a general working concentration is typically in the range of 1-10 µg/mL (approximately 2-21 µM).[2][8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in immunoprecipitation protocols.
| Parameter | Recommended Value | Notes |
| Stock Solution | 1 mg/mL in sterile water | Store at -20°C for up to one month.[1][3] Some protocols suggest stability for up to 3 months at -20°C.[5][9] |
| Working Concentration | 1 - 10 µg/mL (typically 1 µg/mL) | This corresponds to approximately 2.1 - 21 µM. The optimal concentration may need to be determined empirically.[7][8][10] |
| Inhibitor Specificity | Serine and Cysteine Proteases (e.g., trypsin, cathepsin B) | This compound is a reversible inhibitor.[1][5] |
| Stability in Lysis Buffer | Stable for a few hours on ice | It is recommended to add this compound to the lysis buffer immediately before use.[1][3][6] |
Experimental Workflow: Immunoprecipitation with this compound
Caption: Workflow for immunoprecipitation incorporating this compound.
Detailed Protocol for Immunoprecipitation using this compound
This protocol provides a general guideline for immunoprecipitation from cell culture. Optimization may be required for specific cell types and target proteins.
Materials
-
Cultured cells expressing the protein of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)
-
Protease Inhibitor Cocktail (commercial or prepared in-house)
-
This compound stock solution (1 mg/mL in sterile water)
-
Primary antibody specific to the target protein
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (typically the same as the Lysis Buffer but may have lower detergent concentration)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Rotating platform or rocker
-
Ice bucket
Procedure
-
Preparation of Lysis Buffer with this compound:
-
Prepare the desired lysis buffer and keep it on ice.
-
Immediately before use, add a protease inhibitor cocktail according to the manufacturer's instructions.
-
Add this compound from the 1 mg/mL stock solution to a final concentration of 1-10 µg/mL.[7][8] For a final concentration of 1 µg/mL, add 1 µL of the stock solution to 1 mL of lysis buffer.
-
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Aspirate the PBS and add the chilled lysis buffer containing this compound and other inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the protein lysate and incubate on a rotator for 30-60 minutes at 4°C. This step helps to reduce non-specific binding of proteins to the beads.
-
Centrifuge at a low speed (e.g., 1,000 x g) for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
-
Incubate on a rotator for 1-4 hours or overnight at 4°C. Overnight incubation may increase background.[10]
-
Add the equilibrated Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for an additional 1-2 hours at 4°C to allow the antibody-antigen complexes to bind to the beads.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed.
-
Carefully remove the supernatant.
-
Resuspend the beads in wash buffer and gently mix.
-
Repeat the wash step 3-5 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all of the supernatant.
-
Add 1X SDS-PAGE sample buffer to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature it for subsequent analysis.
-
Centrifuge the tubes to pellet the beads, and collect the supernatant containing the eluted protein for analysis by SDS-PAGE and Western blotting.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ulab360.com [ulab360.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound Hemisulfate | Cell Signaling Technology [cellsignal.com]
- 6. Overview of the Immunoprecipitation (IP) Technique | Thermo Fisher Scientific - US [thermofisher.com]
- 7. usbio.net [usbio.net]
- 8. fgsc.net [fgsc.net]
- 9. tribioscience.com [tribioscience.com]
- 10. protocols.io [protocols.io]
- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Leupeptin Aqueous Solution Stability
Introduction
Leupeptin is a naturally occurring tripeptide protease inhibitor produced by various species of actinomycetes.[1][2] It is widely used in biochemical research to prevent the proteolytic degradation of proteins during isolation and analysis.[3][4] this compound effectively inhibits a broad range of serine and cysteine proteases, including trypsin, plasmin, calpain, and cathepsins.[1][5][6] Its mechanism involves the formation of a covalent hemiacetal adduct between its C-terminal aldehyde group and the active site of the protease.[3] Given its critical role in preserving sample integrity, understanding the stability of this compound in aqueous solutions is paramount for ensuring experimental reproducibility and accuracy. These application notes provide a summary of its stability at -20°C, protocols for its preparation, and methods for assessing its stability over time.
Application Note 1: Summary of Aqueous Solution Stability at -20°C
The stability of this compound in an aqueous solution is highly dependent on its concentration and storage conditions. While lyophilized this compound is stable for up to 18 months when stored at -20°C, its stability in solution is more limited.[7] The primary mechanisms of inactivation in solution are the racemization of the L-arginal moiety and oxidation of the terminal aldehyde group.[8]
Quantitative data from various suppliers on the stability of aqueous this compound solutions at -20°C are summarized below. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3][7]
Table 1: Stability of this compound Aqueous Solutions at Different Temperatures
| Concentration | Storage Temperature | Reported Stability Duration | Source(s) |
| 10 mM (Stock Solution) | -20°C | Up to 6 months | [3][7] |
| 10 mM (Stock Solution) | -20°C | 1 month | [5][6][8] |
| 10 mM (Stock Solution) | 4°C | 1 week | [5][6][8] |
| 10-100 µM (Working Solution) | On Ice / 4°C | A few hours | [5] |
Note: The discrepancy in reported stability at -20°C (1 month vs. 6 months) suggests that stability may be influenced by the specific formulation (e.g., hemisulfate vs. hydrochloride salt), purity, and the precise pH of the aqueous solution. Researchers should exercise caution and consider validating the inhibitor's activity in long-term storage.
Application Note 2: Mechanism of Action
This compound functions as a reversible, competitive inhibitor of serine and cysteine proteases.[5][6] The aldehyde group at the C-terminus of the peptide (Ac-Leu-Leu-Arg-al) is critical for its inhibitory activity. It mimics the transition state of the substrate and forms a covalent bond with the catalytic residue (serine or cysteine) in the enzyme's active site, effectively blocking its function.
Caption: this compound competitively inhibits proteases by blocking the active site.
Protocol 1: Preparation and Storage of a 10 mM this compound Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hemisulfate (MW: 475.6 g/mol ) for use as a protease inhibitor in various biochemical assays.
Materials:
-
This compound hemisulfate salt (lyophilized powder)
-
Nuclease-free water or desired buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Pre-use Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: To prepare a 10 mM solution from 5 mg of this compound hemisulfate:
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
Volume (L) = 0.005 g / (475.6 g/mol * 0.010 mol/L) = 0.001051 L
-
Volume = 1.05 mL
-
-
Reconstitution: Carefully add 1.05 mL of nuclease-free water or buffer to the vial containing 5 mg of this compound.
-
Dissolution: Cap the vial and vortex gently until the powder is completely dissolved. The solution should be clear.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the name, concentration, and date. Store immediately at -20°C. Based on literature, the solution should be stable for at least one month, with some sources suggesting up to six months.[3][5] For critical applications, it is advisable to use solutions stored for less than one month or to re-validate their activity.
Protocol 2: Stability Assessment of this compound by HPLC
This protocol outlines a representative stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining intact this compound in an aqueous solution over time. This method can resolve the parent compound from its potential degradation products.
Principle: A reversed-phase HPLC method separates compounds based on their hydrophobicity. The concentration of intact this compound is determined by measuring its peak area and comparing it to a standard curve generated from a freshly prepared sample. A decrease in the main this compound peak area over time, potentially accompanied by the appearance of new peaks, indicates degradation. Note that this compound can exist as multiple tautomeric isomers in solution, which may result in multiple peaks even for a pure sample.[5][8] Stability is assessed by the change in the sum of these primary peaks.
Caption: Workflow for assessing the long-term stability of this compound at -20°C.
Materials and Equipment:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water (18 MΩ·cm)
-
This compound reference standard
-
Aged this compound samples stored at -20°C
Procedure:
-
Sample Preparation:
-
Time Zero (T=0) Sample: Prepare a fresh 10 mM this compound solution as described in Protocol 1. Dilute it to a working concentration (e.g., 100 µM) with the mobile phase. This serves as the 100% reference.
-
Aged Samples: At each designated time point (e.g., 1, 2, 4, 8, 16, 24 weeks), retrieve one frozen aliquot. Thaw it completely and dilute to the same working concentration with the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 60% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the T=0 sample to establish the initial retention time and peak area(s) for intact this compound.
-
Inject the aged samples.
-
Record the chromatograms for each sample.
-
-
Data Interpretation:
-
Identify and integrate the area of the peak(s) corresponding to intact this compound in each chromatogram.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample:
-
% Remaining = (Area_Time(t) / Area_Time(0)) * 100
-
-
Plot the % Remaining versus time to visualize the degradation kinetics. A solution is typically considered stable if the concentration remains above 90% of the initial value.
-
Caption: Factors and mechanisms contributing to the degradation of this compound.
References
Leupeptin in Mammalian Cell Culture: Application Notes and Protocols for Effective Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
Leupeptin, a microbial-derived tripeptide, is a potent, reversible inhibitor of a broad spectrum of serine and cysteine proteases. Its application is critical in preventing proteolytic degradation of target proteins during and after cell lysis in mammalian cell culture experiments. These application notes provide detailed information and protocols for the effective use of this compound.
Mechanism of Action and Target Specificity
This compound functions as a competitive transition-state inhibitor. Its aldehyde group forms a covalent hemiacetal adduct with the active site serine or cysteine residues of target proteases, thereby blocking their catalytic activity.[1] This inhibition is reversible and can be overcome by an excess of substrate.[2]
This compound effectively inhibits a range of proteases commonly released during mammalian cell lysis, including:
Notably, this compound shows little to no inhibitory activity against aspartic proteases (e.g., pepsin, cathepsin D), some serine proteases like α-chymotrypsin and thrombin, or metalloproteases.[2][4] Therefore, for comprehensive protection against proteolysis, this compound is often used in combination with other protease inhibitors in a "cocktail".
Quantitative Data Summary
For consistent and reproducible results, the concentration of this compound must be optimized. The following tables provide a summary of recommended concentrations and preparation of stock solutions.
Table 1: Recommended Working Concentrations of this compound
| Application | Recommended Concentration (µM) | Recommended Concentration (µg/mL) | Notes |
| General Protein Extraction | 1 - 10 | 0.5 - 5 | A final concentration of 10 µM is a common starting point for cell lysates.[2][5] |
| Calpain Extraction | 1 - 10 | 0.5 - 5 | Specifically used to prevent calpain-mediated degradation.[2] |
| Protease Inhibitor Cocktails | 10 - 100 | 5 - 50 | Often used in combination with other inhibitors for broader protection.[6] |
| Live Cell Culture (Antiviral) | 0.8 - 42.34 | ~0.4 - 20 | Used to inhibit viral replication dependent on host proteases. Note: this compound has limited membrane permeability.[7][8] |
Table 2: this compound Stock Solution Preparation and Storage
| Parameter | Recommendation |
| Stock Solution Concentration | 10 mM |
| Solvent | Water, DMSO, Ethanol, Acetic Acid, DMF[1][2][9] |
| Preparation (for 10 mM stock) | Dissolve 5 mg of this compound hemisulfate (MW: 475.59 g/mol ) in 1.05 mL of solvent.[9] Or, dissolve 50 mg in 10.5 ml of water.[5] |
| Storage of Lyophilized Powder | -20°C[10] |
| Storage of 10 mM Stock Solution | Stable for 1 week at 4°C and for 1 month at -20°C when aliquoted to avoid freeze-thaw cycles.[2][10] |
| Stability of Working Solution (10-100 µM) | Stable for only a few hours. Should be prepared fresh before use.[10][11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound hemisulfate powder
-
Sterile, nuclease-free water or DMSO
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 5 mg of this compound hemisulfate powder.
-
Add 1.05 mL of sterile water or DMSO to the powder.[9]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month.[2]
Protocol 2: Preparation of Cell Lysate with this compound for Western Blotting
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer)
-
10 mM this compound stock solution (from Protocol 1)
-
Other protease inhibitors or a commercial protease inhibitor cocktail (optional)
-
Microcentrifuge, refrigerated (4°C)
Procedure:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer to the dish.
-
Immediately before adding to the cells , supplement the lysis buffer with this compound to a final concentration of 10 µM. To do this, add 1 µL of the 10 mM stock solution per 1 mL of lysis buffer.[5]
-
If using other inhibitors, add them to the lysis buffer at their recommended concentrations.
-
Scrape the cells off the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay). Note that this compound's aldehyde group may interfere with some protein assays like the Lowry assay.[10]
-
The protein extract is now ready for downstream applications such as SDS-PAGE and Western blotting. For storage, add sample buffer and store at -80°C.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for protease inhibition using this compound during mammalian cell lysis.
Caption: Logical relationship of this compound's inhibitory action on proteases.
References
- 1. This compound › Cell Culture›Life Sciences › SERVA Electrophoresis GmbH [serva.de]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. ubpbio.com [ubpbio.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Hemisulfate | Cell Signaling Technology [cellsignal.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ulab360.com [ulab360.com]
Leupeptin in In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leupeptin is a naturally occurring tripeptide protease inhibitor produced by various species of actinomycetes. It is a potent, reversible, and competitive inhibitor of a broad spectrum of serine, cysteine, and threonine proteases.[1][2] Its ability to prevent the degradation of proteins makes it an indispensable tool in a wide array of in vitro experiments, particularly in the fields of biochemistry, cell biology, and drug discovery. This compound is frequently used during cell lysis to preserve the integrity of proteins of interest for downstream applications such as Western blotting and immunoprecipitation.[3] Furthermore, its inhibitory action on specific proteases like calpains and cathepsins makes it a valuable chemical probe for dissecting cellular signaling pathways, including autophagy.[4]
Mechanism of Action
This compound's inhibitory effect stems from the formation of a covalent hemiacetal adduct between its C-terminal aldehyde group and the hydroxyl group of the active site serine or the thiol group of the active site cysteine in the target protease.[3] This reversible interaction effectively blocks the catalytic activity of the enzyme. This compound does not inhibit α-chymotrypsin or thrombin.[2]
Applications
-
Preservation of Protein Integrity: this compound is a standard component of protease inhibitor cocktails used during cell and tissue lysis to prevent the degradation of target proteins by endogenous proteases released from subcellular compartments like lysosomes.[3][5]
-
Study of Autophagy: By inhibiting lysosomal proteases, this compound causes an accumulation of autophagosomes, making it a useful tool for studying autophagic flux.[4][6][7]
-
Investigation of Signaling Pathways: this compound is employed to investigate the roles of specific proteases, such as calpains and cathepsins, in various cellular processes and signaling cascades.[8][9]
-
Enzyme Activity Assays: It can be used as a negative control or to determine the contribution of this compound-sensitive proteases in in vitro enzymatic assays.
Data Presentation
This compound Properties
| Property | Value | References |
| Molecular Formula | C₂₀H₃₈N₆O₄ | |
| Molecular Weight | 426.56 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water, DMSO, ethanol, and methanol.[3][10] | [3][10] |
Working Concentrations for In Vitro Experiments
| Application | Recommended Concentration | References |
| Cell Lysis for Western Blot | 1-10 µg/mL (approximately 2.3-23.4 µM) | [1][11] |
| Immunoprecipitation | 1 µg/mL (approximately 2.3 µM) | [2][12] |
| Autophagy Studies (in vitro) | 10-100 µM | [6] |
| Calpain Inhibition (in vitro) | 0.1-100 µM | [13][14] |
| Cathepsin B Inhibition (in vitro) | IC₅₀ ≈ 0.44 µg/mL (approximately 1 µM) | [10] |
Inhibitory Constants (Ki) for Various Proteases
| Protease | Ki Value | References |
| Trypsin | 3.5 nM | [2] |
| Plasmin | 3.4 nM | [2] |
| Cathepsin B | 4.1 nM | [2] |
| Calpain | 10 nM | [10] |
| Kallikrein | 19 µM | [10] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound hemisulfate salt
-
Sterile, nuclease-free water, DMSO, or ethanol
-
Microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 4.76 mg of this compound hemisulfate salt (MW: 475.59 g/mol with hemisulfate) in 1 mL of sterile water, DMSO, or ethanol.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The aqueous stock solution is stable for approximately one week at 4°C and for one month at -20°C.[2]
Cell Lysis for Western Blotting
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
This compound stock solution (10 mM)
-
Other protease inhibitors (e.g., PMSF, aprotinin)
-
Cell scraper
-
Microcentrifuge
Protocol:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Prepare the complete lysis buffer by adding protease inhibitors immediately before use. For each 1 mL of RIPA buffer, add 1 µL of 10 mM this compound stock solution for a final concentration of 10 µM (approximately 4.3 µg/mL). Add other protease inhibitors as required.
-
Add an appropriate volume of complete lysis buffer to the dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the adherent cells from the dish using a cold cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
The protein lysate is now ready for downstream applications like SDS-PAGE and Western blotting.
Immunoprecipitation
Materials:
-
Cell lysate (prepared as described above, but potentially with a milder lysis buffer like NP-40 buffer to preserve protein-protein interactions)
-
Primary antibody specific to the protein of interest
-
Protein A/G-agarose or magnetic beads
-
Wash buffer (e.g., IP lysis buffer without protease inhibitors)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Protocol:
-
Start with a pre-cleared cell lysate. Add 1 µg of this compound per 1 mg of total protein to the lysate.[2][12]
-
Add the primary antibody to the cell lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add the Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
Resuspend the beads in elution buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the immunoprecipitated proteins from the beads.
-
Centrifuge to pellet the beads, and collect the supernatant containing the protein of interest for analysis by Western blotting.
Signaling Pathways and Visualizations
Autophagy Flux Analysis
This compound is a crucial tool for studying autophagy, the cellular process of degrading and recycling cellular components. It inhibits the final step of autophagy, the degradation of autophagosomal contents by lysosomal hydrolases. This leads to an accumulation of autophagosomes, which can be quantified to measure autophagic flux.
Caption: this compound's role in blocking autophagic degradation.
Calpain and Cathepsin B Signaling Inhibition
This compound's inhibition of calpains and cathepsin B allows for the investigation of their roles in various signaling pathways, including those involved in apoptosis and cellular injury.
Caption: this compound inhibits calpain and cathepsin B pathways.
General Experimental Workflow
The following diagram illustrates a typical workflow for in vitro experiments utilizing this compound.
Caption: General workflow for experiments using this compound.
References
- 1. nsjbio.com [nsjbio.com]
- 2. fgsc.net [fgsc.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 5-formyl-ctp.com [5-formyl-ctp.com]
- 5. goldbio.com [goldbio.com]
- 6. Methods for Measuring Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on the autophagic vacuolar system of rat hepatocytes. Correlation between ultrastructure and degradation of membrane and cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The slow, tight-binding inhibition of cathepsin B by this compound. A hysteretic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell lysate preparation and Western blot analysis [bio-protocol.org]
- 12. usbio.net [usbio.net]
- 13. In vitro antioxidant properties of calpain inhibitors: this compound and calpain inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of calpains, by treatment with this compound, improves motoneuron survival and muscle function in models of motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Leupeptin for the Study of Autophagic Flux
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic pathway plays a crucial role in maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and infectious diseases. "Autophagic flux" refers to the entire process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and the subsequent degradation of its contents. Measuring autophagic flux is essential for understanding the true level of autophagic activity in a cell or organism. Leupeptin, a reversible inhibitor of serine and cysteine proteases, including lysosomal proteases like cathepsins B, H, and L, serves as a valuable tool for studying autophagic flux.[1][2] By inhibiting the degradation of autolysosomal contents, this compound treatment leads to the accumulation of autophagosomes, which can be quantified to provide a measure of the rate of autophagosome formation.
Principle of the Assay
The most common method for monitoring autophagic flux using this compound involves the analysis of Microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. The amount of LC3-II is therefore correlated with the number of autophagosomes. In a healthy cell with active autophagic flux, autophagosomes fuse with lysosomes, and their contents, including LC3-II, are degraded.
Treatment with this compound blocks this final degradation step, causing an accumulation of LC3-II. The difference in the amount of LC3-II in the presence and absence of this compound is a measure of the amount of LC3-II that would have been degraded, and thus represents the autophagic flux.[3]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to measure autophagic flux in vivo.
Table 1: Basal LC3b Turnover in Different Mouse Organs Following this compound Treatment [4]
| Organ | Mean LC3b-II Turnover (ng LC3b-II per mg total protein) |
| Liver | 37.90 |
| Heart | 15.21 |
| Kidney | 10.50 |
| Lung | 8.75 |
| Spleen | 2.50 |
Data represents the rate of LC3b-II accumulation after this compound administration, indicating the basal autophagic flux in each organ.
Table 2: Effect of Starvation on LC3b Turnover in Mouse Liver [4]
| Condition | Mean LC3b-II Turnover (ng LC3b-II per mg total protein) | P-value |
| Control (Fed) | 37.90 | \multirow{2}{*}{0.04} |
| Starvation | 53.94 |
This table demonstrates the utility of the this compound-based assay in detecting changes in autophagic flux in response to physiological stimuli like nutrient starvation.
Experimental Protocols
In Vivo Autophagic Flux Assay in Mice
This protocol is adapted from established methods for measuring autophagic flux in vivo.[5][6]
Materials:
-
This compound (hemisulfate salt)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Animal Treatment:
-
Divide mice into two groups: a control group and a this compound-treated group.
-
Prepare a stock solution of this compound in sterile PBS. A common working concentration is 4 mg/mL for a 40 mg/kg dose in a 25g mouse (assuming an injection volume of 250 µL).
-
Inject the control group with an equivalent volume of sterile PBS i.p.
-
Inject the treated group with this compound at a dose of 40 mg/kg i.p.[5][6]
-
The optimal time for this compound treatment can vary, but a 2 to 4-hour incubation period is common.[7]
-
-
Tissue Harvesting and Lysate Preparation:
-
At the end of the treatment period, euthanize the mice and harvest the tissues of interest (e.g., liver, heart, brain).
-
Immediately homogenize the tissues in ice-cold homogenization buffer.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
Prepare samples for SDS-PAGE by diluting them to the same concentration and adding loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against LC3.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I and LC3-II.
-
Calculate the LC3-II/actin (or other loading control) ratio for each sample.
-
Autophagic flux is determined by the difference in the LC3-II/loading control ratio between the this compound-treated and control groups.
-
Visualizations
Signaling Pathway of Autophagy and this compound's Site of Action
Caption: Mechanism of this compound action in the autophagic pathway.
Experimental Workflow for Measuring Autophagic Flux
Caption: Workflow for an in vivo autophagic flux assay using this compound.
Logical Relationship for Calculating Autophagic Flux
Caption: Calculating autophagic flux from LC3-II levels.
Important Considerations
-
Dose and Duration: The optimal concentration of this compound and the duration of treatment should be determined empirically for each cell type or animal model to ensure complete inhibition of lysosomal degradation without causing toxicity.[3]
-
Loading Controls: Accurate protein loading is critical for quantitative Western blotting. A reliable loading control that is not affected by the experimental conditions should be used.
-
Complementary Assays: While LC3-II turnover is a widely accepted marker, it is advisable to use complementary methods to confirm findings. This could include monitoring the degradation of other autophagic substrates like p62/SQSTM1 or using fluorescence microscopy to visualize autophagosome accumulation.[3]
-
In Vitro vs. In Vivo: this compound can be used in both cell culture and animal models. However, its tissue distribution and penetration of the blood-brain barrier can be variable in vivo.[8]
References
- 1. Effect of this compound on the autophagic vacuolar system of rat hepatocytes. Correlation between ultrastructure and degradation of membrane and cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of macroautophagic flux in vivo using a this compound-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Video: Measuring Diurnal Rhythms in Autophagic and Proteasomal Flux [jove.com]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes: Preventing Protein Degradation During Tissue Homogenization with Leupeptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate study of protein expression and function is fundamental to biological research and drug development. A critical and often underestimated challenge is the prevention of protein degradation by endogenous proteases released during tissue homogenization. The moment a cell is lysed, proteases localized within cellular compartments, such as lysosomes, are released into the cytosol, where they can rapidly degrade target proteins. This can lead to inaccurate quantification, loss of protein activity, and misleading results. Leupeptin, a microbial-derived tripeptide, is a powerful and widely used tool to safeguard protein integrity during these crucial initial steps of sample preparation.
Mechanism of Action
This compound (N-acetyl-L-leucyl-L-leucyl-L-argininal) is a reversible, competitive inhibitor of a broad spectrum of proteases.[1][2] Its inhibitory action stems from the terminal aldehyde group, which forms a covalent hemiacetal adduct with the hydroxyl group of serine residues or the thiol group of cysteine residues in the active site of target enzymes.[3] This binding effectively blocks the protease's catalytic activity.
This compound primarily targets serine and cysteine proteases.[4][5][6] It does not inhibit aspartic proteases like pepsin, or metalloproteases.[7][8] Its ability to inhibit lysosomal enzymes like cathepsin B makes it particularly valuable during tissue homogenization, where lysosomal rupture is a major source of proteolytic activity.[4][9]
Applications
This compound is an essential component of lysis buffers for a wide range of applications, including:
-
Western Blotting: Preserving target proteins for accurate immunodetection and quantification.
-
Immunoprecipitation (IP) and Co-IP: Protecting the protein of interest and its binding partners from degradation.
-
Enzyme Activity Assays: Ensuring the measured activity is not diminished by proteolytic cleavage.
-
Protein Purification: Maintaining the integrity of the target protein throughout the isolation process.[7]
-
Mass Spectrometry: Preventing degradation that could interfere with proteomic workflows, although caution is advised as inhibitors can sometimes interfere with results.[10]
This compound has demonstrated efficacy in reducing protein degradation in various tissues, including skeletal and cardiac muscle[4][9], liver[11], and in models of neurodegeneration.[12]
Data Presentation
Table 1: General Properties and Target Proteases of this compound
| Property | Description | References |
| Synonym | Acetyl-Leu-Leu-Arg-al | [1][13] |
| Molecular Formula | C₂₀H₃₈N₆O₄ · ½ H₂SO₄ (Hemisulfate) | [1] |
| Molecular Weight | 475.6 g/mol (Hemisulfate) | [1][14] |
| Inhibitor Class | Reversible, Competitive | [1][2][4] |
| Primary Targets | Serine and Cysteine Proteases | [4][5][6] |
| Key Inhibited Proteases | Calpain, Cathepsin B, Cathepsin H, Cathepsin L, Plasmin, Trypsin, Papain | [1][3][4][7][8][14] |
| Ineffective Against | α-Chymotrypsin, Pepsin, Thrombin, Elastase, Cathepsin D | [6][7][8] |
Table 2: Recommended Concentrations and Storage
| Parameter | Recommendation | References |
| Typical Working Conc. | 10–100 µM (approx. 4.8–48 µg/mL) | [1][2][14][15] |
| Stock Solution Conc. | 10 mM (in water or DMSO) | [14][15][16] |
| Solubility | Water (up to 50 mg/mL), DMSO, Ethanol, Methanol | [1][3][12][17] |
| Stock Solution Stability | 1 week at 4°C; 1-3 months at -20°C (aliquoted) | [1][6][12][13] |
| Working Solution Stability | Stable for only a few hours; keep on ice. | [1][13] |
| Lyophilized Powder Storage | -20°C for up to 24 months | [1][12] |
Table 3: Quantitative Efficacy of this compound in Preventing Muscle Protein Degradation
This table summarizes data from a study on acutely uremic rats, a condition known to enhance muscle protein breakdown. This compound was administered intraperitoneally to investigate its effect on markers of protein degradation.
| Parameter Measured | Untreated Uremic Rats (Control) | This compound-Treated Uremic Rats | Percent Reduction | Reference |
| Serum Urea Levels | High | Significantly Lower | 32% | [18] |
| Urea-N Appearance | High | Significantly Lower | 39% | [18] |
| Plasma Nτ-methylhistidine | High | Significantly Lower | 35% | [18] |
Nτ-methylhistidine is a marker for myofibrillar (muscle) protein degradation.
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution
Materials:
-
This compound Hemisulfate powder (MW: 475.6 g/mol )
-
Sterile, nuclease-free water or high-purity DMSO
-
Microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Weigh 5 mg of this compound Hemisulfate powder.
-
To prepare a 10 mM stock solution, dissolve the 5 mg of powder in 1.05 mL of sterile water or DMSO.[12][15]
-
Vortex gently until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. They are stable for at least one month.[1][6][13]
Protocol 2: General Protocol for Tissue Homogenization with this compound
Materials:
-
Tissue sample of interest
-
Ice-cold lysis buffer (e.g., RIPA, Tris-HCl based)
-
10 mM this compound stock solution (from Protocol 1)
-
Other protease and phosphatase inhibitors (optional, but recommended)
-
Tissue homogenizer (e.g., Dounce, Potter-Elvehjem, bead mill, or sonicator)
-
Ice bucket
-
Refrigerated centrifuge
Procedure:
-
Perform all steps on ice to minimize proteolytic activity.
-
Excise the tissue of interest and wash briefly with ice-cold Phosphate-Buffered Saline (PBS) to remove any contaminants.
-
Weigh the tissue and chop it into small pieces on an ice-cold surface.
-
Prepare the Complete Lysis Buffer: Just before use, add this compound from the 10 mM stock solution to your ice-cold lysis buffer. For a final working concentration of 10 µM, add 1 µL of the 10 mM stock for every 1 mL of lysis buffer (a 1:1000 dilution).[16][19] For a concentration of 100 µM, add 10 µL per 1 mL of lysis buffer (a 1:100 dilution).[2][15]
-
Note: It is highly recommended to use a protease inhibitor cocktail that includes other inhibitors like PMSF (for serine proteases) and Pepstatin A (for aspartic proteases) for broader protection.[16]
-
-
Add the appropriate volume of complete lysis buffer to the minced tissue. A general starting point is 1 mL of buffer per 100 mg of tissue.[8]
-
Homogenize the tissue thoroughly using your chosen method until no visible tissue chunks remain.
-
Incubate the homogenate on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (the protein-containing lysate) to a pre-chilled tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA). Note that the aldehyde group in this compound may interfere with the Lowry assay and, to a lesser extent, the Bradford assay.[1][2][13]
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Visualizations
Experimental Workflow
Caption: Workflow for tissue homogenization and protein extraction.
Calpain-Mediated Apoptotic Signaling
Caption: Simplified Calpain signaling in apoptosis.
Logical Relationship of Protease Inhibition
Caption: Classification of proteases and this compound's targets.
References
- 1. youtube.com [youtube.com]
- 2. Effects of the protease inhibitor this compound on proteolytic activities and regeneration of mouse skeletal muscles after exercise injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue Homogenization and RNA + Protein Extraction using TRIzol reagent | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 4. This compound, a protease inhibitor, decreases protein degradation in normal and diseased muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. Apoptosis - Wikipedia [en.wikipedia.org]
- 10. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro antioxidant properties of calpain inhibitors: this compound and calpain inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of calpains, by treatment with this compound, improves motoneuron survival and muscle function in models of motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The role of calcium-calpain pathway in hyperthermia [frontiersin.org]
- 15. covaris.com [covaris.com]
- 16. Efficacy of this compound in treating ischemia in a rat hind limb model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Reduction of muscle protein degradation by this compound in acutely uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound-based inhibitors do not improve the mdx phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Critical Role of Leupeptin in Chromatin Immunoprecipitation (ChIP) Lysis Buffer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of leupeptin in Chromatin Immunoprecipitation (ChIP) lysis buffer. The integrity of the target protein is paramount for a successful ChIP experiment, and effective inhibition of protease activity during cell lysis is a critical step. This compound, a potent reversible inhibitor of serine and cysteine proteases, plays a vital role in preserving protein-DNA complexes, thereby ensuring the accuracy and reliability of ChIP assays.
The Importance of Protease Inhibition in ChIP
During the initial stages of the ChIP workflow, specifically cell lysis, the compartmentalization of cellular components is disrupted. This releases a host of proteases from organelles such as lysosomes, which can rapidly degrade the target protein of interest. This degradation can lead to several adverse outcomes:
-
Loss of Target Protein: Reduced protein levels will result in a weaker signal and lower yield of immunoprecipitated DNA.
-
Generation of Truncated Proteins: Proteolytic cleavage can produce protein fragments that may not be recognized by the ChIP antibody, leading to an underestimation of protein-DNA interactions.
-
Altered Protein-DNA Interactions: The conformation of the target protein may be altered by proteolysis, potentially affecting its binding to DNA and leading to inaccurate results.
Many transcription factors and nuclear proteins are inherently labile and susceptible to rapid degradation by endogenous proteases. The ubiquitin-proteasome system is a major pathway for the targeted degradation of many of these regulatory proteins. Therefore, the inclusion of a comprehensive protease inhibitor cocktail in the lysis buffer is a non-negotiable aspect of a robust ChIP protocol.
This compound: A Key Component of the Protease Inhibitor Cocktail
This compound is a naturally occurring protease inhibitor that effectively targets a broad range of serine and cysteine proteases, including trypsin, plasmin, and cathepsins. Its mechanism of action as a reversible, competitive inhibitor makes it a valuable tool for protecting proteins from degradation during experimental procedures.
Key Characteristics of this compound:
-
Broad-Spectrum Inhibition: Acts on multiple classes of proteases commonly found in cell lysates.
-
Reversible Inhibition: Its reversible nature can be advantageous in certain downstream applications, although for the purposes of ChIP, its primary role is protective during the initial extraction steps.
-
Efficacy in Lysis Buffers: this compound is stable and effective in the various detergent and salt conditions found in typical ChIP lysis buffers.
Quantitative Data on Protease Inhibitor Cocktails in ChIP
While specific quantitative data isolating the effect of this compound alone on ChIP efficiency is not extensively documented in peer-reviewed literature, the consensus among researchers, as reflected in numerous optimized protocols, is that its inclusion is critical. The detrimental effects of protein degradation on ChIP signals are well-established. The following table summarizes the typical composition of a protease inhibitor cocktail used in ChIP lysis buffers, highlighting the role of each component.
| Inhibitor | Target Proteases | Typical Stock Concentration | Typical Working Concentration | Solvent |
| This compound | Serine and Cysteine Proteases | 1 mg/mL in water | 1 µg/mL | Water |
| Aprotinin | Serine Proteases | 10 mg/mL in water | 1-2 µg/mL | Water |
| Pepstatin A | Aspartic Proteases | 1 mg/mL in methanol | 1 µg/mL | Methanol |
| PMSF (Phenylmethylsulfonyl fluoride) | Serine Proteases | 100 mM in isopropanol | 1 mM | Isopropanol |
Note: It is crucial to add protease inhibitors to the lysis buffer immediately before use, as some inhibitors, like PMSF, have a short half-life in aqueous solutions.
Experimental Protocols
The following is a detailed protocol for chromatin preparation for ChIP, emphasizing the correct use of this compound within a protease inhibitor cocktail.
Protocol: Chromatin Preparation from Cultured Mammalian Cells
Materials:
-
Cultured mammalian cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Formaldehyde (37% solution)
-
Glycine (2.5 M solution)
-
Cell Lysis Buffer (50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS)
-
Protease Inhibitor Cocktail (containing this compound, Aprotinin, Pepstatin A, and PMSF)
-
Nuclear Lysis Buffer (50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, supplemented with protease inhibitors)
-
Sonicator
Procedure:
-
Cross-linking:
-
To a confluent plate of cultured cells, add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing freshly added protease inhibitors (including 1 µg/mL this compound).
-
Pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in Cell Lysis Buffer supplemented with a fresh protease inhibitor cocktail.
-
Incubate on ice for 10 minutes.
-
-
Nuclear Lysis and Chromatin Shearing:
-
Pellet the nuclei by centrifugation at 2,000 x g for 5 minutes at 4°C.
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer containing a fresh protease inhibitor cocktail.
-
Incubate on ice for 10 minutes.
-
Shear the chromatin to an average size of 200-1000 bp by sonication. Optimization of sonication conditions is critical for each cell type and sonicator.
-
During sonication, keep the samples on ice to prevent overheating and protein degradation.
-
-
Chromatin Clearing:
-
Centrifuge the sonicated lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant, containing the soluble chromatin, to a new pre-chilled tube. This chromatin is now ready for the immunoprecipitation step.
-
Visualizations
Chromatin Immunoprecipitation (ChIP) Experimental Workflow
Caption: A flowchart of the Chromatin Immunoprecipitation (ChIP) workflow.
The Protective Role of this compound in Preventing Protein Degradation
Caption: this compound's role in protecting target proteins from degradation.
Troubleshooting & Optimization
Why is my Leupeptin solution not inhibiting proteolysis?
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with Leupeptin-mediated proteolysis inhibition.
Troubleshooting Guide: Why is my this compound solution not working?
If you are observing a lack of proteolytic inhibition after using this compound, work through the following potential causes to diagnose the issue.
Question 1: Is the target protease susceptible to this compound?
Answer: this compound is a potent inhibitor of certain protease classes but is ineffective against others. It is a reversible, competitive inhibitor of most serine, cysteine, and threonine proteases.[1][2] However, it does not inhibit aspartic proteases, metalloproteases, or certain serine proteases like α-chymotrypsin and thrombin.[2][3][4]
Actionable Steps:
-
Identify Your Protease: Determine the type of protease active in your sample. Proteases released from lysosomes during cell lysis are a common source of degradation.[2]
-
Check Specificity: Consult the table below to confirm if your target protease is inhibited by this compound.
-
Consider a Cocktail: If you are dealing with a mix of proteases or an unknown protease, using a protease inhibitor cocktail that contains multiple inhibitors (e.g., inhibitors for serine, cysteine, aspartic, and metalloproteases) may be more effective.[5][6]
Question 2: Is your this compound at the correct effective concentration?
Answer: The suggested working concentration for this compound is typically between 1-100 µM.[2][7][8] Using a concentration that is too low may result in incomplete inhibition, especially if the protease concentration is high.
Actionable Steps:
-
Verify Working Concentration: Ensure your final concentration of this compound in the sample is within the recommended range of 10-100 µM.[8]
-
Optimize Concentration: The optimal concentration can be determined empirically. You may need to perform a titration experiment to find the lowest effective concentration for your specific application.
Question 3: Was the this compound solution prepared and stored correctly?
Answer: this compound's stability is highly dependent on storage conditions. The primary mechanism of its inactivation is the racemization of its active L-arginal group to the completely inactive D-arginal form.[4][9]
Actionable Steps:
-
Check Stock Solution Age and Storage: Aqueous stock solutions are stable for about one week at 4°C and for one to six months when aliquoted and stored at -20°C or -80°C.[2][4][10] Avoid repeated freeze-thaw cycles, as this can degrade the inhibitor.[8]
-
Prepare Fresh Working Solutions: Working solutions of this compound are only stable for a few hours at room temperature.[4] It is critical to add freshly diluted this compound to your lysis buffer or sample immediately before use.[11]
-
Use the Correct Solvent: this compound is readily soluble in water, DMSO, ethanol, and DMF.[2][8][10] Ensure the powder was fully dissolved when preparing the stock solution.
Question 4: Are there incompatible components in your experimental setup?
Answer: this compound is a reversible inhibitor, meaning its effect can be overcome by a high concentration of substrate.[2] Additionally, its chemical nature can interfere with certain downstream applications.
Actionable Steps:
-
Assess Substrate Concentration: If your experiment involves a high concentration of the target protein (substrate), you may need to increase the concentration of this compound to ensure effective competition.[2]
-
Check Downstream Assay Compatibility: The aldehyde group in this compound can act as a reducing agent. This may interfere with protein quantification assays like the Lowry assay and, to a lesser degree, the Bradford assay.[4][12]
-
Consider Cell Permeability: There are conflicting reports on this compound's cell permeability.[1][10][13] If you are treating live cells, its efficiency may be limited if it cannot reach the intracellular proteases.
This compound Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose why your this compound solution may not be inhibiting proteolysis effectively.
Caption: Troubleshooting workflow for this compound inhibition failure.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Typical Working Concentration | 1 - 100 µM | [2][7][8] |
| Solubility in Water | Up to 50 mg/mL | [4] |
| Stock Solution Stability (Aqueous) | 1 week at 4°C | [2][4] |
| 1 - 6 months at -20°C (aliquoted) | [2][10] | |
| 6 months at -80°C (aliquoted) | ||
| Working Solution Stability | A few hours at room temperature | [4] |
| Inhibition Constant (Ki) | ||
| Trypsin | 3.5 - 35 nM | [2][3] |
| Plasmin | 3.4 nM - 3.4 µM | [2][3] |
| Cathepsin B | 4.1 - 6 nM | [2][3] |
| Calpain | 10 - 72 nM | [3][13] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes how to prepare a 1000X stock solution from this compound hemisulfate powder (MW = 475.59 g/mol ).[8]
Materials:
-
This compound hemisulfate powder
-
Sterile, purified water or DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 5 mg of this compound hemisulfate into a sterile microcentrifuge tube.[7]
-
To create a 10 mM stock solution, add 1.05 mL of sterile water or DMSO to the tube.[7][8]
-
Vortex the tube until the powder is completely dissolved. The solution should be clear to faintly yellow.[4]
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.
-
For a typical 10 µM working solution, dilute the stock 1:1000 directly into your lysis buffer immediately before use. For a 100 µM solution, dilute 1:100.[7][8]
Mechanism of Action Visualization
This compound functions by reversibly binding to the active site of serine and cysteine proteases. The aldehyde group of this compound forms a covalent hemiacetal adduct with the hydroxyl group of the catalytic serine residue (or the thiol group of a cysteine residue), mimicking the transition state of peptide bond hydrolysis and thus blocking the enzyme's activity.[10][14]
Caption: Mechanism of this compound inhibition via adduct formation.
Frequently Asked Questions (FAQs)
Q: What is the difference between this compound hemisulfate, hydrochloride, and trifluoroacetate salts? A: When adjusted for molarity, all three salt forms of this compound are equally effective as inhibitors. The choice of salt may depend on compatibility with your specific biological system.[4]
Q: Can I use this compound in combination with other protease inhibitors? A: Yes. This compound is often included in protease inhibitor cocktails to provide broad-spectrum protection against proteolysis.[5][6] Since it does not inhibit metalloproteases or aspartic proteases, it is commonly used with inhibitors like EDTA and Pepstatin A, respectively.[6]
Q: Is this compound a reversible or irreversible inhibitor? A: this compound is a reversible, competitive inhibitor.[3][8] This means its inhibitory effect can be overcome, for example, by high substrate concentrations or removal of the inhibitor through methods like dialysis.[2][10] Because it is reversible, its concentration must be maintained throughout the experiment to ensure continued inhibition.[11]
Q: Does this compound inhibit proteasome activity? A: this compound is primarily known as an inhibitor of lysosomal cysteine and serine proteases like cathepsins and calpains.[1][2][3] While some studies may show minor effects, it is not considered a specific or potent proteasome inhibitor. For targeted proteasome inhibition, compounds like MG-132 or Bortezomib are typically used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. ulab360.com [ulab360.com]
- 5. Protease Inhibitor Use: Tips for Various Experiment Types - Creative Proteomics Blog [creative-proteomics.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. zellbio.eu [zellbio.eu]
- 8. ubpbio.com [ubpbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Protease Inhibitors [labome.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. apexbt.com [apexbt.com]
- 14. Mechanism of Microbial Metabolite this compound in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]
Leupeptin Precipitation in Lysis Buffer: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the precipitation of leupeptin in lysis buffers. By understanding the factors that influence this compound's solubility and stability, you can optimize your experimental workflow and ensure the efficacy of your protease inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in lysis buffers?
A1: this compound is a naturally occurring small peptide that acts as a reversible inhibitor of a broad range of serine and cysteine proteases.[1][2] During cell lysis, proteases are released from cellular compartments and can degrade target proteins. This compound is added to lysis buffers to protect proteins from this degradation, ensuring the integrity of the sample for downstream applications like Western blotting or immunoprecipitation.[1][3]
Q2: I observed a precipitate in my lysis buffer after adding this compound. What could be the cause?
A2: this compound precipitation can be caused by several factors, including:
-
High Concentration: Exceeding the solubility limit of this compound in your specific buffer.
-
Low Temperature: Storing the complete lysis buffer at low temperatures (e.g., 4°C or on ice) can decrease the solubility of some components, including this compound.
-
pH: The pH of the lysis buffer can affect the charge and solubility of this compound.
-
High Ionic Strength: High concentrations of salts in the lysis buffer can lead to "salting out," causing solutes like this compound to precipitate.[4][5]
-
Buffer Composition: Interactions with other components in the lysis buffer, such as detergents or other protease inhibitors, may reduce this compound's solubility.
Q3: How should I prepare and store this compound stock solutions?
A3: It is highly recommended to prepare a concentrated stock solution of this compound and add it fresh to your lysis buffer just before use.[6] This minimizes the chances of precipitation and degradation.
-
Stock Solution Solvents: this compound is soluble in water, DMSO, and ethanol.[7][8]
-
Storage: Aliquot your stock solution into single-use volumes and store at -20°C. An aqueous stock solution is stable for about one week at 4°C and for up to one month at -20°C.[1][9] Avoid repeated freeze-thaw cycles.[8]
Q4: What is the typical working concentration of this compound in a lysis buffer?
A4: The effective working concentration of this compound is typically in the range of 1-10 µM.[1] Some protocols may recommend up to 100 µM.[9] It is advisable to start with a lower concentration and optimize based on your specific application.
Troubleshooting Guide: this compound Precipitation
If you are experiencing this compound precipitation in your lysis buffer, follow these troubleshooting steps:
Step 1: Review Your Stock Solution Preparation
-
Action: Ensure your this compound stock solution is fully dissolved before adding it to the lysis buffer. If you see any precipitate in the stock, gently warm it to redissolve.
-
Rationale: Adding an incompletely dissolved stock will introduce undissolved particles that can act as nucleation sites for further precipitation.
Step 2: Add this compound to the Lysis Buffer Immediately Before Use
-
Action: Prepare your complete lysis buffer (with all components except protease inhibitors) and bring it to the working temperature. Add the required volume of your this compound stock solution to the lysis buffer right before you lyse your cells.
-
Rationale: Many protease inhibitors have limited stability in aqueous solutions.[9] Adding them fresh ensures their activity and reduces the time for potential precipitation to occur.
Step 3: Check the Final Concentration of this compound
-
Action: Verify that the final concentration of this compound in your lysis buffer does not exceed its solubility limit in that specific buffer composition.
-
Rationale: Even if your stock solution is at a high concentration, the final diluted concentration in the complete lysis buffer should be within the soluble range.
Step 4: Evaluate the Lysis Buffer Composition and Storage
-
Action:
-
Ionic Strength: If your buffer has a high salt concentration (e.g., >150 mM NaCl), consider preparing a fresh buffer with a lower salt concentration to see if this resolves the precipitation.
-
pH: Confirm the final pH of your lysis buffer is within the optimal range for your experiment (typically pH 7.4-8.0).
-
Temperature: If you are storing your complete lysis buffer at 4°C or on ice for an extended period, precipitation may occur. Try preparing smaller batches of complete lysis buffer and use them fresh.
-
-
Rationale: The solubility of solutes is dependent on the physicochemical properties of the solution. High ionic strength can decrease the solubility of peptides, and low temperatures can cause less soluble components to precipitate out of solution.
Data Presentation
Table 1: Solubility of this compound Hemisulfate in Various Solvents
| Solvent | Solubility | Reference |
| Water | up to 50 mg/mL | [8][9][10] |
| PBS (pH 7.2) | ~10 mg/mL | [7] |
| Ethanol | ~33-50 mg/mL | [7][8] |
| DMSO | ~16 mg/mL | [7] |
| Methanol | ~50 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
-
Weigh out 5 mg of this compound hemisulfate (MW: 475.6 g/mol ).
-
Dissolve the powder in 1.05 mL of sterile, purified water.
-
Vortex gently until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use microcentrifuge tubes.
Protocol 2: Preparation of Lysis Buffer with Freshly Added this compound
-
Prepare 10 mL of your desired lysis buffer (e.g., RIPA, NP-40) without any protease inhibitors.
-
Just before you are ready to lyse your cells, take one 10 mL aliquot of the lysis buffer.
-
Thaw a single-use aliquot of your 10 mM this compound stock solution.
-
Add 10 µL of the 10 mM this compound stock solution to the 10 mL of lysis buffer to achieve a final concentration of 10 µM.
-
Mix well and immediately proceed with your cell lysis protocol.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Lysis buffer - Wikipedia [en.wikipedia.org]
- 4. Enhancing Efficiency: Factors Influencing the Performance of Lysis Buffers in Plant Protein Extraction [plantextractwholesale.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. www2.nau.edu [www2.nau.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound Hemisulfate | Cell Signaling Technology [cellsignal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tribioscience.com [tribioscience.com]
Leupeptin Stock Solution: Freeze-Thaw Stability and Best Practices
For researchers and scientists in drug development, maintaining the integrity of reagents is paramount to reproducible and reliable experimental outcomes. A common question that arises in the laboratory pertains to the handling of peptide inhibitors, such as Leupeptin. This guide addresses the critical question of whether this compound stock solutions can be subjected to freeze-thaw cycles and provides best practices for its storage and use.
Frequently Asked Questions (FAQs)
Q1: Can I freeze-thaw my this compound stock solution?
It is strongly recommended to avoid repeated freeze-thaw cycles for this compound stock solutions.[1][2] Multiple suppliers and technical data sheets advise against this practice to prevent the degradation of the inhibitor.[3][4] The primary mechanism of this compound inactivation is the racemization of the L-arginal to the inactive D-arginal form.[5] To ensure the potency of your this compound stock, it is best to aliquot the solution after preparation and before the initial freezing.
Q2: What is the proper way to store a this compound stock solution?
The optimal storage strategy for a this compound stock solution is to prepare aliquots and store them at -20°C or -80°C. An aqueous solution of this compound can be stored in aliquots for at least 6 months at -15 to -25°C.[1] Some sources indicate that a 10 mM aqueous stock is stable for one month when aliquoted and stored at -20°C.[5][6] For short-term storage, an aqueous solution can be kept for one week at 2-8°C.[1][5][6]
Q3: What are the signs that my this compound solution may have degraded?
Reduced or inconsistent inhibition of protease activity in your experiments is the primary indicator of this compound degradation. If you observe that your protein of interest is not adequately protected from degradation, and other experimental parameters are controlled, you should consider preparing a fresh stock of this compound.
Q4: In what solvents can I dissolve this compound?
This compound is readily soluble in water (up to 50 mg/mL), as well as in organic solvents like ethanol, DMSO, and dimethylformamide.[1][5][7] The choice of solvent will depend on the requirements of your specific application. For most cell-based assays and biochemical experiments, sterile water or a buffer such as PBS is recommended.
This compound Stock Solution Stability
| Solvent | Storage Temperature | Stability | Citations |
| Water | 2-8°C | 1 week | [1][5][6] |
| Water | -15 to -25°C | At least 6 months (in aliquots) | [1] |
| Water (10 mM) | -20°C | 1 month (in aliquots) | [5][6] |
| DMSO/Water | -20°C | 1 month | [4] |
| DMSO/Water | -80°C | 6-12 months | [3][4] |
Experimental Protocols
Protocol for Preparation and Aliquoting of this compound Stock Solution
This protocol outlines the steps for preparing a this compound stock solution and aliquoting it to preserve its activity.
-
Reconstitution:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the required volume of solvent (e.g., sterile, nuclease-free water or DMSO).
-
Add the solvent to the vial containing the this compound powder.
-
Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
-
Aliquoting:
-
Once the this compound is fully dissolved, immediately proceed to aliquot the stock solution.
-
Use low-protein-binding microcentrifuge tubes.
-
Dispense small volumes into each tube, corresponding to the amount you would typically use in a single experiment or a day's worth of experiments. This minimizes waste and avoids the need to thaw a large volume.
-
-
Storage:
-
Label the aliquots clearly with the name of the reagent, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Workflow for Handling this compound Stock Solution
Caption: Decision workflow for handling this compound stock solutions.
This compound's Mechanism of Action
This compound is a reversible inhibitor of a broad range of serine, cysteine, and threonine proteases. Its inhibitory activity is attributed to the aldehyde group in its structure, which forms a covalent hemiacetal adduct with the active site serine or cysteine residue of the protease.
References
Adjusting Leupeptin concentration for highly proteolytic samples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with protein degradation, specifically focusing on the adjustment of leupeptin concentration for highly proteolytic samples.
Troubleshooting Guide: Optimizing this compound Concentration
Issue: Protein degradation is still observed even with the use of a standard this compound concentration.
Highly proteolytic samples, such as certain tissues or cell lines, may require a higher concentration of this compound to effectively inhibit protease activity. The following guide provides a systematic approach to optimize this compound concentration.
Step 1: Start with a Standard Concentration
Begin by using the generally recommended concentration of this compound in your lysis buffer, which is typically between 1-10 µg/mL.[1] For many standard applications, a concentration of 1 µg/mL is sufficient to prevent proteolysis.[1]
Step 2: Assess the Degree of Degradation
Run a Western blot with your sample prepared with the standard this compound concentration. Analyze the blot for signs of protein degradation, such as the appearance of lower molecular weight bands or a smear below the band of interest.[1]
Step 3: Titrate this compound Concentration
If degradation is still apparent, perform a titration experiment to determine the optimal this compound concentration. This involves preparing several aliquots of your lysis buffer with increasing concentrations of this compound.
Experimental Protocol: this compound Titration for Highly Proteolytic Samples
Objective: To determine the minimal effective concentration of this compound required to prevent protein degradation in a highly proteolytic sample.
Materials:
-
Cell or tissue sample
-
Lysis buffer (e.g., RIPA buffer)
-
This compound stock solution (e.g., 1 mg/mL in dH₂O)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Western blot transfer apparatus and buffers
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Prepare a series of lysis buffers: Create a set of lysis buffers containing a range of this compound concentrations. A suggested range to test is 1 µg/mL, 5 µg/mL, 10 µg/mL, 20 µg/mL, and 50 µg/mL. Also, include a negative control with no this compound.
-
Sample Lysis: Aliquot your cell pellet or tissue homogenate into separate tubes for each this compound concentration. Add the corresponding lysis buffer to each sample.
-
Incubation: Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of each supernatant using a standard protein assay.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Western Blotting: Load equal amounts of protein for each sample onto an SDS-PAGE gel. Perform electrophoresis, transfer to a membrane, and proceed with standard Western blotting protocols for immunodetection of your target protein.
-
Analysis: Analyze the resulting blot for the presence of your target protein and any degradation products. The optimal this compound concentration will be the lowest concentration that effectively minimizes or eliminates the appearance of degradation bands.
Data Presentation: Titration of this compound Concentration
The following table provides an example of the expected results from a this compound titration experiment. The data illustrates the percentage of intact target protein relative to the control (no this compound) as determined by densitometry of the Western blot bands.
| This compound Concentration (µg/mL) | Percentage of Intact Target Protein (%) | Observations |
| 0 (Control) | 30 | Significant degradation bands observed. |
| 1 | 65 | Reduced degradation, but some smaller bands are still present. |
| 5 | 85 | Minor degradation bands visible. |
| 10 | 95 | Minimal to no degradation bands observed. |
| 20 | 98 | No observable degradation. |
| 50 | 99 | No observable degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the standard working concentration of this compound in a lysis buffer?
A1: The standard working concentration of this compound is typically in the range of 1-10 µM, which corresponds to approximately 0.5-5 µg/mL.[1] For many routine applications, a final concentration of 1 µg/mL is effective.[1]
Q2: My protein of interest is still degrading even with 10 µg/mL of this compound. What should I do?
A2: If you are still observing degradation at a higher concentration of this compound, consider the following:
-
Use a Protease Inhibitor Cocktail: this compound is a reversible inhibitor of serine and cysteine proteases. Your sample may contain other classes of proteases, such as metalloproteases or aspartic proteases, that are not inhibited by this compound. Using a broad-spectrum protease inhibitor cocktail can provide more comprehensive protection.[2]
-
Work Quickly and at Low Temperatures: Proteolytic activity is temperature-dependent. Always keep your samples on ice or at 4°C during all steps of the protein extraction process to minimize protease activity.
-
Use Fresh Samples: Whenever possible, use freshly prepared lysates. Avoid repeated freeze-thaw cycles, as this can lead to increased protein degradation.[3]
-
Increase this compound Concentration Further: For exceptionally proteolytic samples, you may need to increase the this compound concentration further. You can perform a titration experiment, as described in the troubleshooting guide, to determine the optimal concentration for your specific sample.
Q3: How should I prepare and store my this compound stock solution?
A3: this compound is typically supplied as a powder. To prepare a stock solution, dissolve it in sterile, deionized water to a concentration of 1 mg/mL. Aliquot the stock solution into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: Can this compound interfere with any downstream applications?
A4: this compound is generally compatible with most downstream applications, including Western blotting, immunoprecipitation, and enzyme assays. It does not contain EDTA, which can interfere with 2D gel electrophoresis and immobilized metal affinity chromatography (IMAC).[4]
Visualizing Proteolytic Pathways
To understand the importance of inhibiting proteolysis, it is helpful to visualize the cellular machinery responsible for protein degradation. The ubiquitin-proteasome pathway is a major mechanism for targeted protein degradation in eukaryotic cells.
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
References
Leupeptin Technical Support Center: Troubleshooting Inactivation by Aldehyde Group Oxidation
Welcome to the technical support center for leupeptin, a widely used reversible inhibitor of serine and cysteine proteases. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the inactivation of this compound due to the oxidation of its critical aldehyde group.
Frequently Asked Questions (FAQs)
Q1: My protease inhibition assay is showing reduced or no effect from this compound. What could be the cause?
A1: Reduced or absent inhibitory activity of this compound is frequently due to the inactivation of the molecule. The primary mechanisms are the oxidation of the terminal aldehyde group to a carboxylic acid and racemization of the L-argininal residue.[1][2] The aldehyde is essential for forming a covalent hemiacetal adduct with the active site serine or cysteine of the protease, which is key to its inhibitory function.[3] Oxidation eliminates this ability, and the D-argininal form is completely inactive.[2]
Q2: How can I prevent the inactivation of this compound in my experiments?
A2: Proper storage and handling are crucial.
-
Storage of Lyophilized Powder: Store the lyophilized powder at -20°C and desiccated. In this form, it is stable for up to 24 months.[4]
-
Stock Solutions: Prepare stock solutions in appropriate solvents like water, DMSO, ethanol, or methanol. Aqueous stock solutions (e.g., 10 mM) are stable for about one week at 4°C or for up to six months when aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[2][4][5]
-
Working Solutions: Be aware that at typical working concentrations (1-100 µM), aqueous solutions may only be stable for a few hours.[1][2] It is advisable to prepare working solutions fresh before each experiment or keep them on ice for intermittent use over a few hours.[1]
Q3: Can I visually determine if my this compound has been oxidized?
A3: Visual inspection is not a reliable method to determine the oxidation state of this compound. The oxidized form is structurally very similar and does not produce a noticeable change in the appearance of the solution. Analytical techniques such as mass spectrometry are required to confirm the chemical integrity of the inhibitor.[6]
Q4: Does the oxidized form of this compound have any residual inhibitory activity?
A4: Yes, if the aldehyde group is oxidized to a carboxylate but retains its L-configuration, the resulting compound has some, albeit significantly reduced, inhibitory activity.[2][6] However, for potent and reliable protease inhibition, the presence of the aldehyde group is critical.
Q5: My protein assay results are inconsistent when using this compound. Why is this happening?
A5: The aldehyde group in this compound can act as a reducing agent. This can interfere with protein determination assays that are sensitive to reducing agents, such as the Lowry assay and, to a lesser extent, the Bradford assay.[1][2] Consider this potential interaction when quantifying protein concentrations in samples containing this compound. It may be necessary to use an alternative protein quantification method or run appropriate controls.
Troubleshooting Guide
If you are experiencing issues with this compound's performance, follow this step-by-step troubleshooting guide.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ulab360.com [ulab360.com]
- 3. Mechanism of association of a specific aldehyde inhibitor, this compound, with bovine trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Hemisulfate | Cell Signaling Technology [cellsignal.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Inhibition properties of free and conjugated this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
Why are there multiple peaks for Leupeptin in HPLC?
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common issues encountered during the HPLC analysis of Leupeptin, providing troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why am I observing multiple peaks for this compound in my HPLC chromatogram?
The appearance of multiple peaks for a single, pure compound like this compound in an HPLC analysis can be perplexing. The primary reason for this phenomenon is the inherent chemical nature of this compound itself, though issues with the HPLC method or instrumentation can also be contributing factors.
Primary Cause: Chemical Isomerism of this compound
This compound, in an aqueous solution, exists as a mixture of interconverting isomers. This is the most common reason for observing multiple peaks.
-
Tautomeric Forms: The principal cause of multiple peaks is the presence of tautomeric isomers. This compound has a terminal aldehyde group which can exist in equilibrium with a cyclic hemiacetal form. These two forms have different polarities and will, therefore, separate during chromatography, resulting in distinct peaks. It has been noted that this compound can show multiple peaks on HPLC due to the equilibrium among three forms in solution[1]. A study of a this compound reference standard specifically identified two peaks with retention times of 5.203 and 9.255 minutes, attributing them to tautomeric isomers.
-
Hydrated Forms: The aldehyde group of this compound can also become hydrated in aqueous solutions, forming a gem-diol. This hydrated form will have different chromatographic behavior compared to the non-hydrated aldehyde, potentially leading to an additional peak.
Other Potential Causes Related to this compound Formulation:
-
Different Salt Forms: this compound is commercially available in different salt forms, such as hemisulfate and hydrochloride. While all forms are generally effective, slight differences in the sample matrix could potentially influence peak shape and retention.
-
Acetyl and Propionyl Forms: this compound was initially isolated as a mixture of two closely related forms: Acetyl-Leu-Leu-Arg-al and Propionyl-Leu-Leu-Arg-al. While the acetyl form is more commonly used, the presence of the propionyl form as an impurity would result in a separate peak[2].
Secondary Causes: General HPLC Troubleshooting
Beyond the specific chemistry of this compound, a variety of common HPLC issues can lead to peak splitting or the appearance of multiple peaks for any analyte. These should be investigated if the primary causes related to this compound's chemistry are ruled out.
-
Column Issues:
-
Void in the column: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, leading to split peaks.
-
Contamination: Contamination on the column frit or the packing material can lead to distorted peak shapes.
-
-
Mobile Phase and Sample Mismatch:
-
Solvent incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion and splitting. It is always recommended to dissolve the sample in the initial mobile phase if possible.
-
pH effects: The pH of the mobile phase can influence the ionization state of the analyte, and improper pH control can sometimes lead to peak shape issues. For this compound, pH can also influence the equilibrium between its different forms.
-
-
Injector Problems: Issues with the autosampler or manual injector, such as a partially blocked needle or valve, can lead to improper sample injection and result in split peaks.
-
Large Injection Volume: Injecting too large a volume of sample can overload the column, leading to peak broadening and splitting.
Troubleshooting Guide: Resolving Multiple this compound Peaks
If you are observing multiple peaks for this compound, follow these steps to diagnose and resolve the issue.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Tautomeric Isomers | This is an inherent property of this compound in solution. The goal is to achieve consistent and reproducible chromatography of the different forms. Ensure your HPLC method is robust and well-controlled. | Consistent peak areas and retention times for the multiple peaks across different runs. |
| Column Degradation | 1. Flush the column: Wash the column with a strong solvent to remove any potential contaminants. 2. Reverse the column: If the manufacturer's instructions permit, reverse the column and flush it to dislodge any particulates on the inlet frit. 3. Replace the guard column: If a guard column is in use, replace it with a new one. 4. Use a new column: If the issue persists, the analytical column may be compromised and should be replaced. | A single, sharp peak (if the multiple peaks were due to column issues) or a return to the expected pattern of multiple peaks with good shape. |
| Mobile Phase/Sample Mismatch | 1. Dissolve the sample in the mobile phase: Prepare your this compound standard or sample in the initial mobile phase of your gradient. 2. Reduce injection volume: Try injecting a smaller volume to see if the peak shape improves. 3. Adjust mobile phase pH: Ensure the pH of your mobile phase is stable and appropriate for your column. Small adjustments to the pH may influence the equilibrium of this compound's forms. | Improved peak shape and potentially a reduction in peak splitting. |
| Instrumental Problems | 1. Inspect the injector: Check the injector needle and seat for any blockage or damage. 2. Check for leaks: Ensure all fittings are tight and there are no leaks in the system. 3. Purge the pumps: Ensure the pumps are properly purged and delivering a consistent flow. | Resolution of the issue if it was related to the HPLC hardware. |
Experimental Protocols
Below is a typical reversed-phase HPLC method for the analysis of this compound. Please note that this is an example protocol and may require optimization for your specific instrumentation and application.
Example HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Sample Preparation | Dissolve this compound in Mobile Phase A to a final concentration of 1 mg/mL. |
Data Presentation
The following table summarizes the retention times observed for a this compound reference standard, illustrating the presence of its tautomeric isomers.
| Compound | Peak | Retention Time (minutes) |
| This compound Reference Standard | 1 | 5.203 |
| 2 | 9.255 |
Data from a study where the HPLC analysis was performed with UV absorption at 206 nm.
Visualizations
The following diagrams illustrate the chemical equilibria of this compound in solution and a general workflow for troubleshooting multiple peaks in HPLC.
Caption: Chemical equilibria of this compound in aqueous solution.
Caption: Troubleshooting workflow for multiple HPLC peaks.
References
Technical Support Center: Removing Leupeptin from a Sample by Dialysis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, protocols, and troubleshooting advice for the effective removal of leupeptin from protein samples using dialysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why would I need to remove it?
A1: this compound is a naturally occurring small peptide that acts as a reversible, competitive inhibitor of several types of proteases, including serine, cysteine, and threonine proteases.[1][2] It is frequently used in cell lysis buffers to prevent the degradation of proteins of interest by endogenous proteases.[1] However, its presence can interfere with downstream applications such as enzymatic assays, protein activity studies, or certain types of chromatography. Therefore, it is often necessary to remove this compound after the initial protein extraction and purification steps.
Q2: How does dialysis work to remove this compound?
A2: Dialysis is a separation technique that relies on the principle of selective diffusion across a semi-permeable membrane.[3][4][5] The sample containing the protein of interest and this compound is placed inside a dialysis bag or cassette made of a material with a specific pore size, known as the Molecular Weight Cut-Off (MWCO). This bag is then submerged in a large volume of buffer (dialysate).[5][6] Due to the concentration gradient, small molecules like this compound can freely pass through the pores of the membrane into the dialysate, while the much larger protein molecules are retained inside the bag.[3][4]
Q3: What is the molecular weight of this compound?
A3: The molar mass of this compound is 426.56 g/mol .[1][7] It is often supplied as a hemisulfate salt, which has a molecular weight of approximately 475.6 g/mol .[8][9][10]
Q4: What MWCO should I choose for my dialysis membrane to remove this compound?
A4: To effectively remove a small molecule like this compound while retaining your protein of interest, you should select a dialysis membrane with an MWCO that is significantly larger than this compound but at least 2-3 times smaller than your protein. For instance, if your protein is 30 kDa, a dialysis membrane with a 10 kDa MWCO would be a suitable choice. For a molecule to diffuse rapidly across a membrane, it typically needs to be at least 20 to 50 times smaller than the membrane's MWCO rating.[3]
Quantitative Data Summary
The following table provides key quantitative data relevant to the removal of this compound by dialysis.
| Parameter | Value | Reference |
| This compound (free base) Molecular Weight | 426.56 g/mol | [1][7] |
| This compound Hemisulfate Molecular Weight | 475.6 g/mol | [8][9][10] |
| Recommended Dialysis Membrane MWCO | 2-10 kDa (protein size dependent) | |
| Recommended Dialysate to Sample Volume Ratio | 100:1 to 500:1 | [6][11][12] |
| Typical this compound Working Concentration | 1-10 µM (0.5-5 µg/ml) | |
| This compound Solubility in Water | 50 mg/mL | [13][14] |
Experimental Protocol: this compound Removal by Dialysis
This protocol outlines the steps for removing this compound from a protein sample.
Materials:
-
Protein sample containing this compound
-
Dialysis tubing or cassette with an appropriate MWCO
-
Dialysis buffer (compatible with the protein of interest)
-
Large beaker or container
-
Magnetic stir plate and stir bar
-
Clips for dialysis tubing (if applicable)
Procedure:
-
Membrane Preparation:
-
Cut the dialysis tubing to the desired length, leaving enough room for the sample and headspace.
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve boiling or soaking in buffer to remove preservatives and hydrate the membrane.
-
-
Sample Loading:
-
Secure one end of the dialysis tubing with a clip.
-
Carefully pipette the protein sample into the open end of the tubing, avoiding the introduction of air bubbles.
-
Leave sufficient headspace (approximately 10-20% of the volume) to allow for potential sample dilution.
-
Secure the second end of the tubing with another clip.
-
-
Dialysis:
-
Place the sealed dialysis bag into a beaker containing the dialysis buffer. The volume of the buffer should be at least 100 times the sample volume.[11][12]
-
Place the beaker on a magnetic stir plate and add a stir bar. Stir the buffer gently to facilitate diffusion.[12]
-
Conduct the dialysis at a temperature suitable for the stability of your protein, typically 4°C.
-
-
Buffer Changes:
-
Sample Recovery:
-
After the final dialysis step, carefully remove the dialysis bag from the buffer.
-
Wipe the outside of the bag to remove excess buffer.
-
Open one end of the bag and carefully pipette the sample into a clean microcentrifuge tube.
-
Visualizations
Caption: Experimental workflow for removing this compound by dialysis.
Troubleshooting Guide
Problem 1: My protein precipitated during dialysis.
-
Possible Cause: A significant change in buffer composition (e.g., pH, ionic strength) can lead to protein aggregation.[15][16] This is especially common when removing salts.
-
Solution:
-
Ensure the pH of the dialysis buffer is not close to the isoelectric point (pI) of your protein.[15]
-
If you are removing salt, consider a stepwise dialysis with gradually decreasing salt concentrations.[17]
-
Ensure your protein concentration is not too high, which can promote aggregation.[15][16] If necessary, dilute the sample before dialysis and concentrate it afterward.
-
Problem 2: My sample volume increased significantly after dialysis.
-
Possible Cause: This is due to osmosis, where water moves from a region of high concentration (the dilute buffer) to a region of lower concentration (your sample, which may contain other solutes like glycerol or sugars).[17]
-
Solution:
-
If your sample contains high concentrations of solutes like glycerol, perform a stepwise dialysis, gradually decreasing the solute concentration in the dialysis buffer.[17]
-
Problem 3: I lost a significant amount of my protein.
-
Possible Cause:
-
The MWCO of the dialysis membrane may be too large for your protein, leading to its loss.
-
Your protein may be binding non-specifically to the dialysis membrane, which is more of an issue with dilute protein samples (<0.1 mg/mL).[17]
-
The dialysis bag may have a leak.
-
-
Solution:
Problem 4: this compound was not completely removed.
-
Possible Cause:
-
Insufficient dialysis time or too few buffer changes.
-
The volume of the dialysis buffer was too small.
-
Lack of agitation of the dialysis buffer.
-
-
Solution:
Caption: Troubleshooting logic for common dialysis issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dialysis (chemistry) - Wikipedia [en.wikipedia.org]
- 4. Separation Characteristics of Dialysis Membranes | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 7. This compound | C20H38N6O4 | CID 72429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Hemisulfate | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - this compound hemisulfate salt, Acetyl-Leu-Leu-Arg-al [sigmaaldrich.com]
- 11. repligen.com [repligen.com]
- 12. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ulab360.com [ulab360.com]
- 15. agrisera.com [agrisera.com]
- 16. researchgate.net [researchgate.net]
- 17. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
A Head-to-Head Battle of Protease Inhibitors: Leupeptin vs. PMSF
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and protein research, safeguarding the integrity of proteins of interest from endogenous proteases is paramount. The moment a cell is lysed, a cascade of proteolytic enzymes is unleashed, threatening to degrade the very molecules under investigation. To counter this, researchers employ a variety of protease inhibitors. Among the most common are Leupeptin and Phenylmethylsulfonyl Fluoride (PMSF). This guide provides an in-depth, objective comparison of the effectiveness of these two widely used inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
At a Glance: Key Differences
| Feature | This compound | Phenylmethylsulfonyl Fluoride (PMSF) |
| Target Proteases | Serine, Cysteine, and Threonine Proteases[1][2] | Primarily Serine Proteases[3] |
| Mechanism of Action | Reversible, competitive transition state inhibitor[2] | Irreversible, covalent modification of the active site serine[3] |
| Toxicity | Low toxicity[4] | Cytotoxic and a neurotoxin[5] |
| Stability in Aqueous Solution | Relatively stable; a 10 mM stock is stable for a week at 4°C and a month at -20°C.[2] | Highly unstable, with a half-life of about 35 minutes at pH 8.0.[3] |
| Solubility | Soluble in water, ethanol, acetic acid, and DMF.[2] | Insoluble in water; stock solutions are typically made in anhydrous ethanol, isopropanol, or DMSO.[3] |
| Typical Working Concentration | 1-10 µM (0.5-5 µg/ml)[2] | 0.1-1 mM (17.4-174 µg/ml)[3] |
Delving Deeper: A Quantitative Comparison
The true measure of a protease inhibitor's effectiveness lies in its ability to prevent the degradation of target proteins. While direct, head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, we can infer their relative efficacy from their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against various proteases.
Inhibitory Activity: this compound
This compound demonstrates potent, reversible inhibition against a broad spectrum of proteases. Its effectiveness is particularly notable against trypsin-like serine proteases and many cysteine proteases.
| Target Protease | Inhibition Constant (Ki) / IC50 |
| Trypsin (bovine) | Ki: 3.5 nM[2] / 35 nM[1][6] |
| Plasmin (human) | Ki: 3.4 nM[2] / 3.4 µM[1][6] |
| Cathepsin B (bovine spleen) | Ki: 4.1 nM[2] / 6 nM[1][6] |
| Calpain (recombinant human) | Ki: 72 nM[6] |
| Kallikrein (porcine) | Ki: 19 µM[1] |
| SARS-CoV-2 Mpro | IC50: 127.2 µM[7] |
| Human Coronavirus 229E | IC50: ~0.8 µM[6] (~0.4 µg/mL)[7] |
Inhibitory Activity: PMSF
PMSF acts as an irreversible inhibitor of serine proteases by covalently modifying the serine residue in the active site. While specific Ki values are less commonly reported for irreversible inhibitors in the same manner as for reversible ones, its effectiveness is generally assessed by its concentration-dependent inactivation of target enzymes. In some contexts, an IC50 value has been determined to be approximately 200 µM.[8]
It is important to note that PMSF does not inhibit all serine proteases and its bulky structure can limit its access to the active site of some enzymes.[3]
Mechanism of Action: A Visual Breakdown
To better understand how these inhibitors function at a molecular level, the following diagrams illustrate their mechanisms of action.
Experimental Protocols: Assessing Inhibitor Effectiveness
To quantitatively compare the effectiveness of this compound and PMSF in your specific application, a protease activity assay can be performed. The following is a generalized protocol that can be adapted to your experimental needs.
Protocol: Fluorometric Protease Activity Assay
Objective: To quantify the inhibition of protease activity in a cell lysate by this compound and PMSF.
Materials:
-
Cell lysate containing active proteases
-
This compound stock solution (e.g., 10 mM in water)
-
PMSF stock solution (e.g., 100 mM in isopropanol)
-
Fluorogenic protease substrate (e.g., FITC-casein)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare inhibitor dilutions: Serially dilute the stock solutions of this compound and PMSF in the assay buffer to create a range of concentrations to be tested.
-
Prepare reaction mixtures: In the wells of the 96-well microplate, prepare the following reaction mixtures:
-
Negative Control (No inhibitor): Cell lysate + Assay buffer + Substrate
-
Positive Control (No lysate): Assay buffer + Substrate
-
Test Wells: Cell lysate + Diluted inhibitor (this compound or PMSF) + Substrate
-
-
Incubation: Incubate the microplate at the optimal temperature for the proteases in your lysate (e.g., 37°C) for a set period (e.g., 60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for the fluorogenic substrate.
-
Data Analysis:
-
Subtract the fluorescence of the positive control from all other readings to account for background fluorescence.
-
Calculate the percentage of protease inhibition for each inhibitor concentration relative to the negative control (100% activity).
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value for both this compound and PMSF.
-
Experimental Workflow Diagram
Application in Signaling Pathways
Both this compound and PMSF are commonly used in the preparation of cell lysates for the study of signaling pathways, where the phosphorylation status and abundance of key proteins are critical. Proteolytic degradation can significantly alter the observed results.
NF-κB Signaling Pathway
The NF-κB signaling pathway is crucial for regulating immune responses, inflammation, and cell survival. The degradation of IκBα, which releases NF-κB to translocate to the nucleus, is a key regulatory step. Unwanted proteolysis during sample preparation can interfere with the accurate measurement of these components.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. The phosphorylation state of proteins like MEK and ERK is a critical indicator of pathway activation. Proteases can degrade these kinases, leading to inaccurate assessments of their activation status.
Conclusion and Recommendations
The choice between this compound and PMSF is not always straightforward and depends heavily on the specific experimental context.
Choose this compound when:
-
Your target proteases include both serine and cysteine proteases.
-
You are working with a system that is sensitive to toxicity.
-
Your experimental protocol involves prolonged incubation times in aqueous solutions.
-
You require a reversible inhibitor.
Choose PMSF when:
-
You are primarily concerned with serine protease activity.
-
Cost is a significant consideration.
-
Your experimental workflow is rapid, minimizing the impact of its instability in aqueous solutions.
-
You require an irreversible inhibitor.
For comprehensive protection, especially when the specific proteases present in a sample are unknown, a protease inhibitor cocktail containing a mixture of inhibitors with different specificities, including both this compound and a more stable alternative to PMSF, is often the most effective solution. It is also crucial to always work at low temperatures (e.g., on ice) to reduce protease activity during sample preparation.
Ultimately, the optimal choice of protease inhibitor should be determined empirically for each specific application. The experimental protocol provided in this guide offers a framework for making an informed decision based on quantitative data, ensuring the preservation of your valuable protein samples and the integrity of your research findings.
References
Leupeptin vs. Chymostatin: A Comparative Guide for Protease Inhibition
For researchers in the fields of molecular biology, drug discovery, and diagnostics, the effective inhibition of proteases is paramount to preserving protein integrity and ensuring experimental accuracy. Leupeptin and chymostatin are two widely utilized protease inhibitors of microbial origin. This guide provides a detailed comparison of their inhibitory profiles, supported by experimental data and protocols, to aid in the selection of the most appropriate inhibitor for your specific research needs.
At a Glance: this compound vs. Chymostatin
| Feature | This compound | Chymostatin |
| Primary Target Class | Serine and Cysteine Proteases | Serine and Cysteine Proteases |
| Mechanism of Action | Reversible, competitive | Reversible, competitive |
| Key Inhibited Proteases | Trypsin, Plasmin, Cathepsin B, Calpain | Chymotrypsin, Cathepsins, Papain |
| Notable Non-Inhibited Proteases | Chymotrypsin, Thrombin | Trypsin, Thrombin, Plasmin |
Quantitative Comparison of Inhibitory Activity
The decision between this compound and chymostatin often comes down to the specific proteases you aim to inhibit. The following tables summarize the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) for each inhibitor against a range of common proteases. Lower values indicate greater potency.
Table 1: Inhibitory Constant (Ki) Data
| Target Protease | This compound (Ki) | Chymostatin (Ki) |
| Cathepsin B | 4.1 nM[1], 6 nM[2] | Inhibits[3] |
| Cathepsin G | - | 150 nM[4] |
| Calpain | 10 nM[2] | Inhibits Ca2+-activated proteases[3] |
| Chymotrypsin | Not inhibitory[1] | 0.4 nM[4], 9.36 nM[5] |
| Plasmin | 3.4 µM[1] | Not inhibitory[3] |
| Trypsin | 3.5 nM[1] | Not inhibitory[3] |
| Papain | Inhibits[1] | ID50 = 7.5 µg/ml[3] |
| Kallikrein | 19 µM[2] | Not inhibitory[3] |
| Protein Methylesterase | 35 nM[6] | 540 nM[6] |
Table 2: 50% Inhibitory Concentration (IC50) Data
| Target Protease | This compound (IC50) | Chymostatin (IC50) |
| SARS-CoV-2 Mpro | 127.2 µM[7] | - |
| Human Coronavirus 229E | ~1 µM[7] | - |
| Chymotrypsin | - | ID50 = 150 ng/ml[3] |
Mechanism of Action
Both this compound and chymostatin are peptide aldehydes that act as reversible, competitive inhibitors. They mimic the natural substrate of the target protease, binding to the active site and preventing the cleavage of the intended protein targets.
This compound's Inhibitory Pathway
This compound primarily targets serine and cysteine proteases. Its argininal residue at the C-terminus is key to its inhibitory activity, forming a covalent hemiacetal adduct with the active site serine or cysteine residue of the protease.
Caption: this compound's mechanism of action.
Chymostatin's Inhibitory Pathway
Chymostatin also targets serine and cysteine proteases, but with a different specificity profile, most notably its potent inhibition of chymotrypsin. Its C-terminal phenylalaninal residue interacts with the hydrophobic S1 pocket of chymotrypsin-like proteases.
Caption: Chymostatin's mechanism of action.
Experimental Protocols
To empirically determine the better inhibitor for your specific application, a direct comparison is recommended. Below are detailed protocols for cell lysis and a subsequent fluorometric protease assay to compare the efficacy of this compound and chymostatin.
Cell Lysis for Protease Activity Measurement
This protocol outlines the preparation of a cell lysate, which will serve as the source of protease activity.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer, or a simple buffer like 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100)
-
Cell scraper
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting: Aspirate the culture medium from the cell culture dish. Wash the cells once with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold Lysis Buffer to the dish. For a 10 cm dish, 1 mL is typically sufficient.
-
Scraping: Use a cell scraper to gently scrape the cells off the surface of the dish in the lysis buffer.
-
Incubation: Transfer the cell suspension to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins and proteases, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing the protease activity.
Fluorometric Protease Assay for Inhibitor Comparison
This assay uses a generic fluorogenic protease substrate to quantify total protease activity in the cell lysate and assess the inhibitory effects of this compound and chymostatin.
Materials:
-
Cell lysate (from Protocol 1)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorogenic protease substrate (e.g., FITC-casein)
-
This compound stock solution (e.g., 10 mM in water)
-
Chymostatin stock solution (e.g., 10 mM in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the cell lysate to a working concentration (e.g., 100 µg/mL) in Assay Buffer.
-
Prepare a working solution of the fluorogenic substrate according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and chymostatin in Assay Buffer.
-
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
No Inhibitor Control: 50 µL of diluted cell lysate + 50 µL of Assay Buffer.
-
This compound Inhibition: 50 µL of diluted cell lysate + 50 µL of each this compound dilution.
-
Chymostatin Inhibition: 50 µL of diluted cell lysate + 50 µL of each chymostatin dilution.
-
Blank: 100 µL of Assay Buffer.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the proteases.
-
Initiate Reaction: Add 100 µL of the fluorogenic substrate working solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 490/525 nm for FITC-casein). Measure the fluorescence intensity every 5 minutes for 30-60 minutes.
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Plot the fluorescence intensity versus time for each condition. The initial rate of the reaction (slope of the linear portion of the curve) is proportional to the protease activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "No Inhibitor Control".
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value for each inhibitor under your experimental conditions.
-
Caption: Workflow for comparing inhibitor efficacy.
Conclusion: Which Inhibitor Should You Choose?
The choice between this compound and chymostatin is highly dependent on the specific proteases present in your experimental system and your research goals.
-
Choose this compound if: Your primary concern is the inhibition of trypsin-like serine proteases and a broad range of cysteine proteases like cathepsins and calpains. It is a good general-purpose inhibitor for preventing protein degradation during cell lysis.
-
Choose Chymostatin if: You need to specifically inhibit chymotrypsin-like serine proteases. A study on protein breakdown in muscle found that chymostatin and this compound had similar effects, but chymostatin also inhibited a chymotrypsin-like protease.[3]
For comprehensive protection against a wide array of proteases, a cocktail of inhibitors, often including both this compound and chymostatin, is frequently the most effective strategy. By understanding the specificities of each inhibitor and, if necessary, performing a direct comparison assay, you can confidently select the optimal tool to safeguard your precious protein samples.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. This compound and chymostatin inhibit mammalian protein methylesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Leupeptin's Inhibitory Power: A Comparative Guide for Researchers
For scientists and drug development professionals engaged in protease research, the effective inhibition of these enzymes is paramount. Leupeptin, a naturally derived peptide aldehyde, is a widely utilized reversible competitive inhibitor of serine and cysteine proteases. This guide provides a comprehensive comparison of this compound's inhibitory activity against other common protease inhibitors, supported by experimental data and detailed protocols for validation assays.
Unveiling this compound's Inhibitory Profile
This compound effectively inhibits a range of proteases by forming a hemiacetal adduct with the active site serine or cysteine residue. Its efficacy varies across different protease families and individual enzymes. The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against several common proteases.
| Target Protease | This compound Ki | Citation |
| Cathepsin B | 6 nM | [1] |
| Calpain | 10 nM | [1] |
| Trypsin | 35 nM | [1] |
| Plasmin | 3.4 µM | [1] |
| Kallikrein | 19 µM | [1] |
| Target Protease | This compound IC50 | Citation |
| Mpro (SARS-CoV-2) | 127.2 µM | [2] |
| Human Coronavirus 229E | ~1 µM | [2] |
| Cathepsin B | 0.039 µM | [3] |
| Thrombin | 1.8 µM | [3] |
| Plasmin | 2.2 µM | [3] |
This compound in Action: A Comparative Look
To provide a clearer picture of this compound's performance, this section compares its inhibitory activity with other widely used protease inhibitors. It is important to note that direct comparisons of IC50 and Ki values across different studies can be challenging due to variations in experimental conditions. However, the data presented below offers valuable insights into the relative potency and selectivity of these inhibitors.
Serine Protease Inhibition: this compound vs. Aprotinin and PMSF
Cysteine Protease Inhibition: this compound vs. E-64
Both this compound and E-64 are effective inhibitors of cysteine proteases. This compound's inhibition is reversible, whereas E-64 is an irreversible inhibitor.[4] This distinction is critical depending on the experimental goals. For instance, in studies where the restoration of protease activity is desired, a reversible inhibitor like this compound would be preferable.
| Inhibitor | Target Protease | IC50 | Citation |
| This compound | Cathepsin B | 0.039 µM | [3] |
| E-64 | Papain | 24.7 ± 1.8 nM (intact substrate) | [5] |
Experimental Validation of this compound's Activity
A common method to validate the inhibitory activity of this compound is through a fluorometric protease assay using a generic substrate like fluorescein isothiocyanate (FITC)-labeled casein.
Experimental Workflow: Fluorometric Protease Assay
Caption: Workflow for a fluorometric protease inhibition assay.
Detailed Protocol: Fluorometric Protease Assay
This protocol is adapted from commercially available protease assay kits and provides a general framework for assessing this compound's inhibitory activity.
Materials:
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence (Excitation/Emission ~490/525 nm)
-
This compound
-
Target protease (e.g., Trypsin)
-
FITC-Casein substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Create a series of dilutions of this compound in Assay Buffer to determine the IC50 value.
-
Prepare a working solution of the target protease in Assay Buffer.
-
Prepare a working solution of FITC-Casein in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add Assay Buffer only.
-
Control (100% activity): Add the protease solution and Assay Buffer.
-
Inhibitor wells: Add the protease solution and the different dilutions of this compound.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the FITC-Casein substrate solution to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes, or as an endpoint reading after a fixed incubation time at 37°C.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (100% activity) well.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This compound's Impact on Cellular Signaling Pathways
Proteases play crucial roles in a multitude of cellular signaling pathways. By inhibiting specific proteases, this compound can modulate these pathways, making it a valuable tool for studying cellular processes like apoptosis.
Caspase-Mediated Apoptosis
Caspases, a family of cysteine proteases, are central to the execution of apoptosis. This compound can inhibit certain caspases, thereby interfering with the apoptotic cascade.
Caption: this compound's inhibition of executioner caspases in apoptosis.
Calpain-Mediated Cell Death
Calpains are calcium-activated neutral cysteine proteases involved in both apoptosis and necrosis. This compound is a known inhibitor of calpain activity.
Caption: this compound's role in blocking calpain-mediated cell death.
Cathepsin B Signaling
Cathepsin B is a lysosomal cysteine protease that, when released into the cytoplasm, can initiate a cascade of events leading to inflammation and apoptosis. This compound is a potent inhibitor of cathepsin B.
Caption: Inhibition of cytosolic cathepsin B activity by this compound.
Conclusion
This compound is a versatile and potent inhibitor of a broad range of serine and cysteine proteases. Its reversible mode of action and well-characterized inhibitory profile make it an indispensable tool in protease research. The provided experimental protocols and comparative data will aid researchers in effectively validating its activity and selecting the most appropriate inhibitor for their specific experimental needs. Understanding the impact of this compound on key signaling pathways further enhances its utility in dissecting complex cellular processes.
References
Unveiling Synergies: A Comparative Guide to Leupeptin in Combination with Other Protease Inhibitors
For researchers, scientists, and drug development professionals, understanding the interplay between different protease inhibitors is crucial for designing effective therapeutic strategies and research tools. Leupeptin, a reversible inhibitor of serine and cysteine proteases, has been a cornerstone of protease research for decades. This guide provides an objective comparison of this compound's performance when used synergistically with other protease inhibitors, supported by available experimental data and detailed protocols.
This document synthesizes findings on the synergistic potential of this compound, offering insights into its combined effects and providing generalized experimental workflows for assessing such interactions. While direct quantitative data on this compound's synergistic effects remains limited in publicly available literature, this guide leverages existing studies to provide a framework for future research.
I. Quantitative Data on Synergistic Effects
Evidence for the synergistic action of this compound with other protease inhibitors is emerging, suggesting that combination therapies may be more effective than single-agent treatments. One study investigated the combined effect of this compound and Pepstatin A on collagen production in embryonic chick tendon fibroblasts.
| Treatment | Concentration | % of Total Protein Synthesis Devoted to Collagen (Mean ± SD) |
| Control | - | 19.0 ± 1.4 |
| This compound | 50 µg/ml | Slightly decreased from control |
| Pepstatin A | 60 µg/ml | Slightly decreased from control |
| This compound + Pepstatin A | 50 µg/ml + 60 µg/ml | 10.9 ± 1.4 |
Data summarized from an-e-Baba et al., Archives of Biochemistry and Biophysics, 1984.[1]
The data indicates that while this compound and Pepstatin A alone only slightly affect collagen synthesis, their combination leads to a significant reduction.[1] This suggests a synergistic or additive effect of inhibiting both cysteine/serine proteases (targeted by this compound) and aspartic proteases (targeted by Pepstatin A) in the regulation of collagen production.
II. Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are the experimental protocols derived from the cited literature.
A. Protocol for Assessing the Combined Effect of this compound and Pepstatin A on Collagen Production
This protocol is based on the study by an-e-Baba et al. (1984)[1].
1. Cell Culture:
- Freshly isolate embryonic chick tendon cells.
- Maintain the cells in a suspension culture.
2. Inhibitor Treatment:
- Prepare stock solutions of this compound (specific for certain cysteine and serine proteases) and Pepstatin A (specific for aspartic proteases).
- Treat the cell suspensions with:
- This compound alone (50 µg/ml).
- Pepstatin A alone (60 µg/ml).
- A combination of this compound (50 µg/ml) and Pepstatin A (60 µg/ml).
- A vehicle control.
3. Metabolic Labeling:
- Add [14C]proline to the cell cultures to label newly synthesized proteins, including collagen.
4. Measurement of Collagen Synthesis:
- After an appropriate incubation period, harvest the cells.
- Determine the incorporation of [14C]proline into collagenase-digestible peptides.
- Calculate the percentage of protein synthesis devoted to collagen relative to total protein synthesis.
5. Assessment of Secretion and Degradation:
- Measure the secretion of newly synthesized collagen into the culture medium.
- Assess the basal intracellular degradation of newly synthesized, [14C]proline-labeled collagen.
B. Generalized Protocol for Assessing Synergistic Cytotoxicity of this compound with a Proteasome Inhibitor (e.g., Bortezomib)
This generalized protocol is based on methodologies reported in studies on synergistic effects of proteasome inhibitors with other compounds.
1. Cell Culture:
- Culture a relevant cancer cell line (e.g., multiple myeloma cell lines like MM.1S, U266, or RPMI-8226) in appropriate media and conditions.[2]
2. Determination of IC50 Values:
- Determine the half-maximal inhibitory concentration (IC50) for this compound and the proteasome inhibitor (e.g., Bortezomib) individually by treating cells with a range of concentrations for a defined period (e.g., 24, 48, 72 hours).
- Assess cell viability using an MTT assay or similar method.
3. Combination Treatment:
- Treat cells with a matrix of concentrations of this compound and the proteasome inhibitor, both alone and in combination. Concentrations should be chosen around the IC50 values of each drug.
4. Assessment of Cell Viability and Apoptosis:
- Cell Viability: Use the MTT assay to determine the percentage of viable cells after treatment.
- Apoptosis: Quantify apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3 activity.[3]
5. Data Analysis for Synergy:
- Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[2]
III. Visualizing Workflows and Pathways
Diagrams can clarify complex experimental processes and biological mechanisms. The following visualizations are provided in the DOT language for use with Graphviz.
Caption: Workflow for assessing synergistic effects of this compound.
References
- 1. The proteinase inhibitors this compound, pepstatin A, and TLCK cause reduced collagen production in freshly isolated embryonic chick fibroblasts in suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Apoptotic Effects of Bortezomib and Methylstat on Multiple Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Precision in Protease Inhibition: The Advantages of Synthetic Leupeptin Analogues
For researchers, scientists, and drug development professionals, the quest for highly selective and potent protease inhibitors is paramount. While the naturally occurring protease inhibitor Leupeptin has long been a valuable tool, its broad specificity can be a limitation. The advent of synthetic this compound analogues has opened new avenues for targeted research, offering significant advantages in terms of selectivity, potency, and versatility. This guide provides an objective comparison of synthetic this compound analogues with their natural counterpart, supported by experimental data, detailed protocols, and visualizations to aid in understanding their value in modern research.
Natural this compound, an acetylated tripeptide aldehyde (Ac-Leu-Leu-Arg-CHO), is a reversible competitive inhibitor of a wide range of serine, cysteine, and threonine proteases.[1][2] Its mechanism of action involves the formation of a covalent hemiacetal adduct between its C-terminal aldehyde group and the active site serine or cysteine of the protease.[3] While effective as a general protease inhibitor in applications like cell lysis to prevent protein degradation, its lack of specificity can be a drawback in studies requiring the targeted inhibition of a single protease or a specific protease family.[4][5]
Synthetic chemistry has enabled the rational design of this compound analogues with tailored properties. By modifying the N-terminal protecting group, the peptide sequence (P2 and P3 positions), and the C-terminal aldehyde, researchers have developed analogues with dramatically improved selectivity and potency for specific proteases.[6][7]
Enhanced Selectivity and Potency: A Data-Driven Comparison
The primary advantage of synthetic this compound analogues lies in their enhanced selectivity and, in some cases, increased potency against specific proteases. Modifications to the peptide backbone and terminal groups can fine-tune the inhibitor's interaction with the enzyme's active site.
For instance, substituting the P2 and P3 leucine residues with other amino acids can significantly alter the inhibitory profile. One study found that analogues containing an L-phenylalanyl-L-leucyl or an L-leucyl-L-valyl unit in the P2 and P3 positions showed a strong preference for inhibiting plasmin.[1] Similarly, replacing the C-terminal argininal with lysinal has been shown to produce analogues with fair selectivity for cathepsin B.
Furthermore, modifications to the N-terminal acetyl group can lead to analogues with significantly increased potency. For example, a benzyloxycarbonyl-L-pyroglutamyl-L-leucyl-L-argininal analogue was found to be 10 times more inhibitory to trypsin and plasmin than natural this compound, while a DL-2-pipecolyl-L-leucyl-L-argininal analogue was 25 times more potent against kallikrein.
Below are tables summarizing the inhibitory activities of natural this compound and several synthetic analogues against a panel of proteases, demonstrating the potential for engineering highly specific inhibitors.
| Inhibitor | Target Protease | Inhibition Constant (Ki) |
| Natural this compound | Trypsin | 3.5 nM[1] |
| Plasmin | 3.4 nM[1] | |
| Cathepsin B | 4.1 nM[1] | |
| Kallikrein | - | |
| Synthetic Analogues | ||
| Z-Leu-Leu-Arg-CHO | Trypsin | > this compound[6] |
| Plasmin | > this compound[6] | |
| Z-Leu-Leu-Lys-CHO | Trypsin | Less effective than Z-Leu-Leu-Arg-CHO[6] |
| Plasmin | Less effective than Z-Leu-Leu-Arg-CHO[6] | |
| Z-Leu-Leu-Orn-CHO | Kallikrein | Significant inhibition[6] |
| Z-pGlu-Leu-Arg-CHO | Trypsin | 10x > this compound |
| Plasmin | 10x > this compound | |
| DL-2-pipecolyl-Leu-Arg-CHO | Kallikrein | 25x > this compound |
| Ac-Leu-Val-Lys-CHO | Cathepsin B | IC50 = 4 nM[7] |
| Ac-Phe-Val-Arg-CHO | Cathepsin B | IC50 = 0.039 µM[7] |
| Thrombin | IC50 = 1.8 µM[7] | |
| Plasmin | IC50 = 2.2 µM[7] |
Z = benzyloxycarbonyl, Ac = acetyl, pGlu = pyroglutamyl, Orn = ornithinal
Streamlined Synthesis and Functionalization
Another significant advantage of certain synthetic this compound analogues is the simplification of their synthesis. The C-terminal aldehyde of natural this compound presents a synthetic challenge.[3] However, studies have shown that analogues with a C-terminal carboxyl group (the oxidized form) retain inhibitory activity, albeit at a lower level than the aldehyde. These carboxylate analogues can be readily prepared using standard solid-phase peptide synthesis (SPPS), a straightforward and high-yielding method.[3]
Furthermore, the N-terminus of synthetic analogues can be modified to include functional groups for conjugation. For example, replacing the N-terminal acetyl group with a 6-aminohexanoyl (Ahx) group provides a handle for attaching the inhibitor to nanoparticles, beads, or other molecules for various applications, while still retaining inhibitory activity.
Experimental Protocols
Synthesis of a this compound Analogue (e.g., Ahx-Phe-Leu-Arg-COOH) via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a general method for synthesizing a this compound analogue with a C-terminal carboxyl group and an N-terminal handle for conjugation.
-
Resin Preparation: Start with a pre-loaded Wang resin with the C-terminal amino acid (e.g., Fmoc-Arg(Pbf)-Wang resin).
-
Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Treat with 20% piperidine in DMF to remove the Fmoc protecting group from the arginine. Wash the resin with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Leu-OH), a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Add this solution to the resin and agitate to couple the leucine to the arginine. Wash the resin with DMF.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence (e.g., Fmoc-Phe-OH and Fmoc-Ahx-OH).
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water) to cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Pbf from arginine).
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and dissolve it in a suitable solvent. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
In Vitro Protease Inhibition Assay (Spectrophotometric)
This protocol outlines a general method for determining the inhibitory activity of a synthetic this compound analogue against a target protease.
-
Reagent Preparation:
-
Prepare a stock solution of the synthetic this compound analogue in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of the target protease (e.g., trypsin) in an appropriate buffer.
-
Prepare a stock solution of a chromogenic substrate for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) in the same buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed concentration of the protease to each well.
-
Add serial dilutions of the synthetic this compound analogue to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature (e.g., 15 minutes at 37°C).
-
-
Initiate Reaction: Add the chromogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance of each well at a specific wavelength (e.g., 405 nm for the p-nitroaniline product) over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
If determining the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten kinetics and Dixon plots).
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The enhanced selectivity of synthetic this compound analogues is particularly valuable in the study of complex cellular signaling pathways where multiple proteases may be active. For example, in the study of apoptosis, caspases (a family of cysteine proteases) play a central role. A highly selective inhibitor for a specific caspase can help to elucidate its precise role in the apoptotic cascade.
Below are diagrams created using Graphviz to illustrate a simplified signaling pathway and a typical experimental workflow for the development and testing of synthetic this compound analogues.
Conclusion
Synthetic this compound analogues represent a powerful evolution from their natural precursor. The ability to fine-tune their structure allows for the development of highly selective and potent inhibitors for specific proteases. This enhanced specificity is crucial for dissecting the roles of individual proteases in complex biological processes and for developing targeted therapeutics. The relative ease of synthesis and the potential for functionalization further expand the utility of these analogues in a wide range of research and drug development applications. As our understanding of the proteome continues to grow, the rational design of synthetic protease inhibitors like this compound analogues will undoubtedly play an increasingly important role in advancing biomedical science.
References
- 1. New this compound analogues: synthesis and inhibition data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition properties of free and conjugated this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition studies of some serine and thiol proteinases by new this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protease-inhibitory activities of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition properties of free and conjugated this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Precision of One vs. the Power of Many: A Guide to Leupeptin and Complete Protease Inhibitor Cocktails
For researchers, scientists, and drug development professionals navigating the critical task of preserving protein integrity, the choice between a targeted protease inhibitor like Leupeptin and a broad-spectrum cocktail is a pivotal decision. This guide provides a detailed comparison to inform the selection process, supported by experimental context and clear visualizations of the underlying biochemical pathways.
The fundamental difference lies in the scope of protection. This compound, a reversible competitive inhibitor, specifically targets serine and cysteine proteases. In contrast, a complete protease inhibitor cocktail is a multi-pronged defense, formulated to neutralize a wide array of proteases including serine, cysteine, aspartic, and metalloproteases. The decision to employ one over the other hinges on the specific experimental goals, the nature of the sample, and a deep understanding of the potential proteolytic threats to the protein of interest.
At a Glance: this compound vs. Complete Protease Inhibitor Cocktail
| Feature | This compound | Complete Protease Inhibitor Cocktail |
| Primary Function | Reversible, competitive inhibitor of serine and cysteine proteases. | Broad-spectrum inhibition of serine, cysteine, aspartic, and metalloproteases. |
| Target Proteases | Trypsin, Plasmin, Kallikrein, Papain, Cathepsins (B, H, L), Calpain.[1] | A wide range of proteases from multiple classes. Composition can vary but often includes inhibitors like AEBSF, Aprotinin, Bestatin, E-64, this compound, and Pepstatin A.[2][3] |
| Common Use Cases | - When the primary threat is from known serine or cysteine proteases. - In studies focused on the activity of a specific protease that is inhibited by this compound. - To prevent degradation of specific proteins by enzymes like calpain. | - Lysates from cells or tissues where the full spectrum of proteases is unknown. - General protein extraction and purification to ensure maximum protection. - When working with complex biological samples. |
| Mechanism of Action | The aldehyde group of this compound forms a covalent hemiacetal adduct with the serine hydroxyl group in the active site of the protease.[4] | A mixture of inhibitors with different mechanisms, including reversible and irreversible binding to protease active sites. |
| Considerations | - Does not inhibit aspartic or metalloproteases. - May not be sufficient for complete protection in complex lysates. | - Can be more expensive than single inhibitors. - The presence of EDTA in some cocktails can interfere with downstream applications like 2D gel electrophoresis and immobilized metal affinity chromatography (IMAC).[5][6] |
When to Choose this compound: A Focus on Specific Threats
The strategic use of this compound alone is warranted in scenarios where the proteolytic threat is well-defined. A prime example is in the study of neuronal processes where calpains, a family of calcium-dependent cysteine proteases, play a significant role.
Experimental Example: Inhibition of Calpain in Neuronal Cultures
In studies of neurodegenerative diseases, inappropriate calpain activation is a key event leading to neuronal damage.[7][8] Researchers may choose to use this compound specifically to dissect the role of calpain in a particular pathway without confounding effects from inhibiting other proteases.
Objective: To assess the protective effect of this compound on motoneurons undergoing excitotoxicity by inhibiting calpain activity.
Hypothetical Results: A western blot analysis of neuronal lysates treated with an excitotoxic agent would show specific cleavage of a known calpain substrate. In lysates co-treated with this compound, this cleavage would be significantly reduced, demonstrating this compound's efficacy in protecting the substrate from calpain-mediated degradation. A complete cocktail would also likely show this protection, but the specific contribution of calpain would be less clear.
The Rationale for Complete Protease Inhibitor Cocktails
For most routine protein extraction and purification tasks from cellular or tissue lysates, a complete protease inhibitor cocktail is the recommended choice.[2][7] Upon cell lysis, the compartmentalization of cellular components is lost, leading to the release of a diverse array of proteases from organelles like lysosomes.[2] In such a complex and unpredictable enzymatic environment, the broad-spectrum protection offered by a cocktail is invaluable for preserving the yield and integrity of the target protein.[2][3]
Experimental Protocols
Protocol 1: General Protein Extraction from Cultured Mammalian Cells
This protocol outlines a standard procedure for lysing cultured cells and protecting the resulting protein lysate from degradation.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer). Immediately before use, add either a complete protease inhibitor cocktail (following the manufacturer's recommended concentration) or this compound to a final concentration of 1-10 µg/mL.
-
Cell Lysis: Add the prepared lysis buffer to the cell pellet.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA or Bradford).
-
Storage: Store the protein lysate at -80°C for future use.
Protocol 2: Targeted Inhibition of Calpain Activity in Neuronal Lysates
This protocol is designed for experiments where the specific inhibition of calpain is desired.
-
Sample Preparation: Prepare neuronal cell or tissue lysates in a buffer that maintains calpain activity (e.g., a buffer containing a physiological concentration of calcium).
-
Inhibitor Addition: Divide the lysate into two aliquots. To one, add this compound to a final concentration of 50-100 µM. To the other, add a vehicle control.
-
Incubation: Incubate both samples under conditions that promote calpain activity (e.g., 37°C for a defined period).
-
Analysis: Analyze the samples by western blot for the cleavage of a specific calpain substrate. A reduction in the cleavage product in the this compound-treated sample indicates successful inhibition.
Visualizing the Pathways
To better understand the context in which these inhibitors function, it is helpful to visualize the relevant signaling pathways.
Caption: Calpain activation by calcium and its inhibition by this compound.
References
- 1. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. bosterbio.com [bosterbio.com]
- 4. This compound, a protease inhibitor, decreases protein degradation in normal and diseased muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. プロテアーゼ/ホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
The Researcher's Dilemma: Balancing Cost and Efficacy in Protease Inhibition
In the realm of molecular biology and drug discovery, safeguarding proteins from degradation is paramount. Proteases, ubiquitous enzymes that cleave peptide bonds, pose a constant threat to protein integrity during experimental procedures. Consequently, the use of protease inhibitors is a standard and critical step in many protocols. However, with a variety of inhibitors available, researchers often face a choice between broad-spectrum cocktails and more targeted, individual inhibitors, with significant cost implications. This guide provides a comparative analysis of the cost-effectiveness of Leupeptin, a widely used serine and cysteine protease inhibitor, against other common inhibitors and commercially available cocktails, supported by experimental data and protocols.
Individual Inhibitors: A Targeted and Economical Approach
For researchers on a budget or those needing to inhibit a specific class of proteases, purchasing individual inhibitors can be a more economical choice than using pre-made cocktails. Here, we compare this compound with two other commonly used inhibitors: Aprotinin and AEBSF.
This compound , a reversible inhibitor of serine and cysteine proteases, is a popular choice due to its broad inhibitory spectrum.[1][2][3] It is effective against enzymes like trypsin, plasmin, kallikrein, papain, and cathepsin B.[1][4] A typical working concentration for this compound ranges from 1 to 10 µM.[3][5]
Aprotinin , a polypeptide, is a potent reversible inhibitor of serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein.[6][7] Its mechanism involves forming a stable complex with the protease.[8][9]
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) is an irreversible inhibitor of serine proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin.[10][11][12] It is considered a less toxic alternative to PMSF.[10][11]
The following table summarizes the approximate costs and key characteristics of these individual inhibitors. Prices are based on publicly available information from various suppliers and may vary.
| Inhibitor | Target Proteases | Typical Working Concentration | Estimated Price (per 10 mg) |
| This compound Hemisulfate | Serine and Cysteine Proteases | 1-10 µM | $30 - $65[13] |
| Aprotinin | Serine Proteases | Equimolar with protease | $150 - $170[6][14][15] |
| AEBSF HCl | Serine Proteases | 0.1-1.0 mM | $35 - $95[10][11] |
Protease Inhibitor Cocktails: Broad-Spectrum Protection at a Premium
For experiments where the specific proteases are unknown or when a wide range of protection is desired, pre-made protease inhibitor cocktails offer a convenient solution. These cocktails typically contain a mixture of inhibitors targeting various protease classes. However, this convenience comes at a higher cost compared to purchasing individual inhibitors.
Several commercially available cocktails include a combination of inhibitors like AEBSF, Aprotinin, Bestatin, E-64, this compound, and Pepstatin A, providing broad-spectrum inhibition of serine, cysteine, acid proteases, and aminopeptidases.[16]
| Product | Volume | Estimated Price |
| Protease Inhibitor Cocktail (General Use) | 1 mL (for 100 mL lysate) | ~$112[16] |
| Thermo Scientific™ Protease Inhibitor Cocktails | 2 mL | ~$817[17] |
| Halt™ Protease Inhibitor Cocktail (100X) | 5 mL | Price not readily available[18] |
Experimental Data: Gauging Inhibitor Potency
The effectiveness of an inhibitor is quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates greater potency.
| Inhibitor | Target Enzyme | Ki Value |
| This compound | Cathepsin B | 6 nM[1] |
| This compound | Calpain | 10 nM[1] |
| This compound | Trypsin | 35 nM[1] |
| This compound | Plasmin | 3.4 µM[1] |
| This compound | Kallikrein | 19 µM[1] |
| Aprotinin | Human Plasma Kallikrein | 3 x 10⁻⁸ M[6] |
| Aprotinin | Porcine Pancreas Kallikrein | 1 x 10⁻⁹ M[6] |
| Aprotinin | Trypsin | 2.8 x 10⁻¹¹ M[6] |
| Aprotinin | Chymotrypsin | 9 x 10⁻⁹ M[6] |
| Aprotinin | Plasmin | 1 nM[6] |
Experimental Protocols
A fundamental method to assess the efficacy of a protease inhibitor is through a protease inhibition assay. The following is a generalized protocol that can be adapted for specific proteases and substrates.
Objective: To determine the inhibitory effect of this compound on trypsin activity.
Materials:
-
Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
This compound stock solution (e.g., 1 mM in water)
-
Substrate solution (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BApNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.2, 20 mM CaCl2)
-
Spectrophotometer or plate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations.
-
In a 96-well plate or microcentrifuge tubes, set up the following reactions:
-
Blank: Assay buffer and substrate solution.
-
Control (Uninhibited): Trypsin solution, assay buffer, and substrate solution.
-
Test (Inhibited): Trypsin solution, this compound dilution, and substrate solution.
-
-
Pre-incubate the enzyme with the inhibitor (or buffer for the control) for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the change in absorbance at 405-410 nm over time. The rate of increase in absorbance is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each this compound concentration compared to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing the Mechanisms of Inhibition
The following diagrams illustrate the general mechanisms of action for serine and cysteine protease inhibitors like this compound.
Caption: A generalized workflow for determining the IC50 of a protease inhibitor.
Caption: Reversible inhibition of a serine protease by this compound.
Conclusion
The choice between individual protease inhibitors and pre-made cocktails is a nuanced one, dependent on the specific experimental needs and budget constraints. For well-defined systems where the target proteases are known, individual inhibitors like this compound offer a highly cost-effective solution. This compound's broad reactivity against both serine and cysteine proteases makes it a versatile and economical choice. In contrast, while more expensive, protease inhibitor cocktails provide a convenient, broad-spectrum protection that is ideal for complex biological samples or when the proteolytic landscape is unknown. Ultimately, a careful consideration of the experimental goals, the nature of the sample, and the potential proteases involved will guide the researcher to the most cost-effective and scientifically sound choice for preserving protein integrity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C20H38N6O4 | CID 72429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound › PeptaNova [peptanova.de]
- 5. rpicorp.com [rpicorp.com]
- 6. Aprotinin from bovine lung - multiple sizes available pancreatic trypsin inhibitor [sigmaaldrich.com]
- 7. agscientific.com [agscientific.com]
- 8. Protein inhibitors of serine proteinases--mechanism and classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]
- 10. agscientific.com [agscientific.com]
- 11. store.p212121.com [store.p212121.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. agscientific.com [agscientific.com]
- 14. Aprotinin, 10 mg, CAS No. 9087-70-1 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]
- 15. Aprotinin Protease Inhibitor 25 mg | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 16. Protease Inhibitor Cocktail for Mammalian Cell and Tissue Extracts in DMSO Solution Broad-Spectrum Inhibition Stable Storage Sigma-Aldrich [sigmaaldrich.com]
- 17. Thermo Scientific Protease Inhibitor Cocktails 2 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 18. Halt™ 蛋白酶抑制剂混合物 (100X) 5 mL | Buy Online | Thermo Scientific™ | thermofisher.cn [thermofisher.cn]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Leupeptin
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like Leupeptin are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound in its various forms, from solid powder to solutions and contaminated labware.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. Although not always classified as a hazardous substance, this compound can be an irritant to the mucous membranes and upper respiratory tract[1].
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Use safety glasses with side-shields or chemical safety goggles. |
| Skin and Body Protection | A laboratory coat is required. Ensure full coverage to prevent skin contact. |
| Respiratory Protection | For solid this compound or when creating aerosols, use a NIOSH-approved respirator or work in a chemical fume hood[1][2]. |
II. Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form (solid, solution, or as a contaminant on lab materials). Disposal must always be conducted in accordance with local, state, and federal regulations[3]. Never dispose of this compound down the drain[2][4].
Disposal of Solid this compound Waste:
-
Collection: Carefully collect any waste this compound powder. Avoid creating dust.
-
Containerization: Place the solid waste into a clearly labeled, sealed container. The container should be marked as "Hazardous Waste" or as required by your institution's waste management guidelines.
-
Storage: Store the waste container in a designated, secure area for chemical waste pickup.
-
Disposal: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
Disposal of this compound Solutions:
-
Collection: Collect all aqueous and solvent-based solutions containing this compound.
-
Containerization: Pour the waste solution into a compatible, leak-proof container designated for chemical waste. Do not mix with other incompatible waste streams. The container must be clearly labeled with its contents.
-
Storage: Store the container in a designated chemical waste storage area, ensuring it is sealed to prevent evaporation.
-
Disposal: Hand over the waste container to your institution's EHS-approved waste management service.
Disposal of Contaminated Labware and Materials:
-
Segregation: Separate disposable items (e.g., pipette tips, tubes, gloves) from reusable glassware.
-
Disposable Items: Place all single-use plasticware and other contaminated disposables into a designated hazardous waste container[1].
-
Reusable Glassware: Decontaminate reusable glassware by rinsing it thoroughly with an appropriate solvent (e.g., ethanol) to remove this compound residue. The rinseate should be collected and disposed of as liquid chemical waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
-
Disposal: The container with contaminated disposable items should be sealed, labeled, and disposed of through your institution's chemical waste program.
III. Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large or involves a fine powder, evacuate the immediate area and ensure adequate ventilation[3].
-
Wear Appropriate PPE: Before cleaning, don the full PPE as outlined in the safety section.
-
Contain the Spill:
-
Decontaminate the Area: After the bulk of the spill has been removed, decontaminate the surface. Some sources suggest using alcohol or a 10% caustic solution for the final clean-up[2][3].
-
Dispose of Clean-up Materials: All materials used for cleaning the spill (absorbents, wipes, etc.) must be placed in a sealed container and disposed of as hazardous chemical waste[3].
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
References
Safeguarding Your Research: A Guide to Handling Leupeptin
Ensuring the safety of laboratory personnel is paramount in any research setting. This guide provides essential, immediate safety and logistical information for the handling of Leupeptin, a reversible inhibitor of serine and cysteine proteases. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.
This compound, in its solid form and in solution, presents potential hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) for Handling this compound
The selection of PPE is contingent upon the specific handling procedure. The following table summarizes the recommended PPE for various scenarios.
| Scenario | Required Personal Protective Equipment |
| Handling Solid this compound (Powder) | - Eye/Face Protection: Safety glasses with side shields or goggles.[2] - Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2] - Skin and Body Protection: Laboratory coat.[2] - Respiratory Protection: NIOSH-approved respirator is necessary when handling the powder to avoid inhalation of dust particles.[3] Work should be conducted in a chemical fume hood.[4] |
| Preparing this compound Solutions | - Eye/Face Protection: Safety glasses with side shields or goggles. A face shield may be required for larger volumes. - Hand Protection: Chemical-resistant gloves (e.g., nitrile). - Skin and Body Protection: Laboratory coat. |
| Handling this compound Solutions | - Eye/Face Protection: Safety glasses with side shields. - Hand Protection: Chemical-resistant gloves (e.g., nitrile). - Skin and Body Protection: Laboratory coat. |
Experimental Protocol: Safe Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a 10 mM this compound stock solution in a laboratory setting.
Materials:
-
This compound (solid powder)
-
Sterile, purified water or appropriate buffer
-
Calibrated balance
-
Weighing paper or boat
-
Spatula
-
Conical tube or other appropriate sterile container
-
Vortex mixer
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation: Don all required PPE for handling solid this compound. Ensure that the chemical fume hood is operational and the work area is clean and free of clutter.
-
Weighing: Tare the balance with a clean weighing boat. Carefully weigh the desired amount of this compound powder using a clean spatula. Avoid creating dust.
-
Solubilization: Transfer the weighed this compound to a sterile conical tube. Add the calculated volume of sterile water or buffer to achieve a 10 mM concentration.
-
Mixing: Cap the tube securely and vortex until the this compound is completely dissolved. A 10 mM aqueous solution of this compound has been reported to be stable for a week at 4°C, and for a month at –20°C.
-
Storage: Store the stock solution at -20°C for long-term use.[5][6][7] For intermittent use over several hours, the stock solution should be kept on ice.
-
Cleanup: Dispose of the weighing boat and any other contaminated disposable materials in the appropriate chemical waste container. Clean the spatula and work area thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid contamination. Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[4][5]
-
Store this compound in a tightly sealed container in a cool, dry place, protected from light.[1][5] The recommended storage temperature for the lyophilized product is -20°C.
Disposal:
-
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[2][5]
-
Waste material should be disposed of at an approved waste disposal plant.[1][8]
Visualizing Safe Handling Procedures
To further clarify the procedural steps and decision-making processes for safely handling this compound, the following diagrams are provided.
Caption: Workflow for the safe handling and preparation of a this compound solution.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. agscientific.com [agscientific.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. thomassci.com [thomassci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
